LysoPalloT-NH-amide-C3-ph-m-O-C11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H47N2O9P |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-[3-(3-undecoxyphenyl)propanoylamino]propoxy]phosphoryl]oxybutanoic acid |
InChI |
InChI=1S/C27H47N2O9P/c1-3-4-5-6-7-8-9-10-11-17-36-24-14-12-13-22(18-24)15-16-25(31)29-19-23(30)20-37-39(34,35)38-21(2)26(28)27(32)33/h12-14,18,21,23,26,30H,3-11,15-17,19-20,28H2,1-2H3,(H,29,31)(H,32,33)(H,34,35)/t21-,23+,26-/m0/s1 |
InChI Key |
ZKEGUZOMPQPJEE-SYVJQLTCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action: A Technical Guide to LysoPalloT-NH-amide-C3-ph-m-O-C11
For Researchers, Scientists, and Drug Development Professionals
Abstract
LysoPalloT-NH-amide-C3-ph-m-O-C11 is a synthetic agonist of the G protein-coupled receptor 174 (GPR174), a receptor implicated in immune regulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, signaling cascade, and available quantitative data. The information presented herein is intended to support further research and drug development efforts targeting GPR174.
Introduction
This compound has been identified as a potent agonist for GPR174, an orphan receptor that has garnered significant interest for its role in modulating immune responses. Understanding the precise mechanism by which this compound activates GPR174 and the subsequent downstream signaling events is crucial for its development as a research tool and potential therapeutic agent. This document synthesizes the current knowledge on the mechanism of action of this compound.
Molecular Target: G Protein-Coupled Receptor 174 (GPR174)
The primary molecular target of this compound is the G protein-coupled receptor 174 (GPR174). GPR174 is a member of the P2Y purinergic receptor family and is predominantly expressed in immune cells, including B cells and T cells. The endogenous ligand for GPR174 is believed to be lysophosphatidylserine (B10771985) (LysoPS).
Quantitative Data
The potency of this compound as a GPR174 agonist has been quantified, as summarized in the table below.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | GPR174 | Functional Assay | EC50 | 34 nM | --INVALID-LINK-- |
Table 1: Potency of this compound
Signaling Pathway
Activation of GPR174 by this compound initiates a downstream signaling cascade primarily through the Gαs subunit of the heterotrimeric G protein complex. This pathway is a well-established mechanism for many GPCRs and leads to the modulation of gene expression.
The key steps in the signaling pathway are as follows:
-
Receptor Activation: this compound binds to and activates GPR174.
-
G Protein Coupling: The activated GPR174 receptor promotes the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ subunits and activates adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), leading to the release and activation of the catalytic subunits.
-
CREB Phosphorylation: The active PKA catalytic subunits translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB).
-
Gene Transcription: Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to the modulation of their transcription. In B cells, this has been shown to include the upregulation of genes such as Cd86, Nr4a1, and Ccr7.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary literature. While the full text of the key publication by Sayama M, et al. (2021) could not be accessed for a detailed reproduction here, a general workflow for assessing GPR174 agonism is provided below. This workflow is based on standard methodologies for studying Gαs-coupled GPCRs.
General Workflow for GPR174 Agonist Activity Assay
This workflow outlines the typical steps involved in determining the EC50 value of a GPR174 agonist.
Methodological Considerations
-
Cell Line Selection: A cell line with stable and high expression of GPR174 is crucial. Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of GPCRs.
-
cAMP Detection Method: Several commercial kits are available for the sensitive detection of intracellular cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assay (ELISA) are common choices. Alternatively, a reporter gene assay using a cAMP response element (CRE) driving the expression of a reporter protein like luciferase can be employed.
-
Data Analysis: The dose-response data should be fitted to a sigmoidal curve using non-linear regression to accurately determine the EC50 value.
Conclusion
This compound is a valuable pharmacological tool for studying the function of GPR174. Its mechanism of action proceeds through the canonical Gαs signaling pathway, leading to the activation of adenylyl cyclase, increased intracellular cAMP, and subsequent PKA-mediated phosphorylation of CREB, ultimately modulating gene transcription. The quantitative potency and well-defined signaling cascade make this compound a suitable candidate for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of GPR174. Further research, including the detailed characterization of its effects on primary immune cells, will be instrumental in validating the therapeutic potential of targeting this pathway.
Technical Guide: Determination of EC50 Value for LysoPalloT-NH-amide-C3-ph-m-O-C11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for determining the half-maximal effective concentration (EC50) of LysoPalloT-NH-amide-C3-ph-m-O-C11, a potent agonist for the G protein-coupled receptor 174 (GPR174).
Quantitative Data Summary
This compound has been identified as an agonist of the GPR174 receptor. The reported EC50 value is a critical parameter for characterizing its potency and is summarized in the table below.
| Compound | Target Receptor | Reported EC50 Value | Reference |
| This compound | GPR174 | 34 nM | [1][2] |
GPR174 Signaling Pathway
This compound exerts its effects by activating GPR174, a Gs alpha subunit-coupled receptor. Upon agonist binding, GPR174 undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that mediates various downstream cellular responses.
Caption: GPR174 signaling cascade upon agonist binding.
Experimental Protocols for EC50 Determination
The EC50 value of this compound for GPR174 is typically determined by measuring the dose-dependent increase in intracellular cAMP levels in a cellular assay system. The following protocol is a representative method based on the widely used GloSensor™ cAMP Assay.[3][4][5][6] This protocol is based on the methodology described in the primary literature that first reported the compound's activity.[1]
Principle
The GloSensor™ cAMP Assay utilizes a genetically engineered form of firefly luciferase that is fused to a cAMP-binding domain. When cAMP binds to this biosensor, a conformational change occurs, leading to a significant increase in light output. This luminescent signal is directly proportional to the intracellular cAMP concentration.[3]
Materials and Reagents
-
Cell Line: HEK293 (Human Embryonic Kidney) cells transiently or stably expressing human GPR174 and the GloSensor™ cAMP biosensor.
-
Compound: this compound.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.
-
Assay Buffer: CO2-independent medium.
-
Reagents: GloSensor™ cAMP Reagent, Trypsin-EDTA.
-
Labware: White, opaque 384-well microplates, cell culture flasks.
-
Instrumentation: Luminometer.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the EC50 value.
Caption: Experimental workflow for EC50 determination.
Detailed Procedure
-
Cell Preparation:
-
Culture HEK293 cells expressing GPR174 and the GloSensor™ cAMP biosensor in T-flasks until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with culture medium, and centrifuge.
-
Resuspend the cell pellet in CO2-independent medium and determine the cell concentration.
-
Dilute the cells to the desired density (e.g., 5,000 to 10,000 cells per well) and plate them into white, opaque 384-well plates.
-
-
Assay Protocol:
-
Allow the cells to attach and equilibrate for a few hours at 37°C.
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions and add it to each well.
-
Incubate the plate at room temperature for 2 hours in the dark to allow the reagent to equilibrate with the cells.
-
During the incubation, prepare a serial dilution of this compound in the assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.
-
Add the diluted compound to the respective wells. Include wells with vehicle control (e.g., DMSO) for baseline measurement.
-
Incubate the plate at room temperature for 15-20 minutes.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all other measurements.
-
Normalize the data by setting the vehicle control as 0% activation and the maximum response as 100% activation.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism) to calculate the EC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 4. agilent.com [agilent.com]
- 5. GloSensor™ Technology [promega.com]
- 6. GloSensor assay for discovery of GPCR-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR174 signaling cascade activation by LysoPalloT-NH-amide-C3-ph-m-O-C11
Audience: Researchers, scientists, and drug development professionals.
Preamble: This document provides a detailed overview of the G-protein coupled receptor 174 (GPR174) signaling cascade. While the specific activating compound "LysoPalloT-NH-amide-C3-ph-m-O-C11" is not documented in the current scientific literature, this guide will focus on the activation of GPR174 by its known endogenous ligand, lysophosphatidylserine (B10771985) (LysoPS), to delineate the core signaling pathway. The principles and methodologies described herein are applicable to the study of GPR174 activation by any potential agonist.
GPR174 is a member of the G protein-coupled receptor superfamily, characterized by seven transmembrane domains.[1] It is abundantly expressed in B and T lymphocytes and plays a significant role in regulating immune responses.[2][3] Variants in the GPR174 locus have been associated with autoimmune diseases, making it an important target for therapeutic research.[2][3]
Core Signaling Cascade of GPR174
GPR174 is recognized as a receptor for the bioactive lipid lysophosphatidylserine (LysoPS), which serves as its endogenous agonist.[4][5] The binding of LysoPS to GPR174 initiates a signaling cascade that primarily involves the Gαs subunit of the heterotrimeric G protein.[2][3][6] While other G protein couplings (Gαi, Gα12/13) have been suggested, the Gαs pathway is the most predominantly documented signaling route in immune cells.[2][5][7][8]
Upon activation, the GPR174-Gαs signaling pathway proceeds as follows:
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
cAMP Accumulation: This leads to an increase in the intracellular concentration of the second messenger, cAMP.[6]
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[2]
-
Gene Expression Modulation: PKA, in turn, phosphorylates downstream targets, leading to the modulation of specific gene expression programs. In B cells, this includes the up-regulation of Cd86, Nr4a1 (which codes for NUR77), and Ccr7.[2][3] This signaling also contributes to reduced B cell viability during in-vitro culture.[2][3] In T cells, GPR174 signaling has been shown to restrain T regulatory (Treg) cell development and function.[5]
References
- 1. genecards.org [genecards.org]
- 2. pnas.org [pnas.org]
- 3. GPR174 signals via G α s to control a CD86-containing gene expression program in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR174 - Wikipedia [en.wikipedia.org]
- 5. rupress.org [rupress.org]
- 6. Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 | PLOS Biology [journals.plos.org]
- 8. uniprot.org [uniprot.org]
The Role of GPR174 in Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 174 (GPR174) is an X-linked orphan receptor that has emerged as a critical regulator of immune cell function. Primarily expressed on various immune cell subsets, including T lymphocytes, B lymphocytes, and dendritic cells, GPR174 and its endogenous ligand, lysophosphatidylserine (B10771985) (LysoPS), play a significant role in modulating immune responses. This technical guide provides a comprehensive overview of the current understanding of GPR174's function in the immune system, with a focus on its signaling pathways, its impact on different immune cell populations, and its implications in autoimmune diseases and sepsis. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this pathway.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them attractive targets for drug development. GPR174, a member of the P2Y receptor family, is highly expressed in lymphoid tissues, including the thymus, spleen, and lymph nodes.[1][2] Its expression is particularly enriched in regulatory T cells (Tregs), naive T and B cells.[3][4] The identification of lysophosphatidylserine (LysoPS) as its endogenous ligand has paved the way for elucidating the functional roles of the LysoPS-GPR174 axis in immunity.[3][5]
Emerging evidence strongly suggests that GPR174 acts as a negative regulator of immune cell activation and function.[3][6] Genetic ablation or pharmacological antagonism of GPR174 has been shown to enhance Treg suppressive function and ameliorate disease severity in preclinical models of autoimmunity.[3][7] Conversely, GPR174 signaling can constrain T cell proliferation and IL-2 production.[6] In B cells, GPR174 signaling modulates gene expression programs related to activation and survival.[5] This guide will delve into the technical details of these findings, providing a resource for researchers in immunology and drug discovery.
GPR174 Signaling Pathway
GPR174 primarily signals through the Gαs subunit of heterotrimeric G proteins.[5][6] Ligand binding by LysoPS leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[8] This signaling cascade ultimately leads to the modulation of gene expression and cellular function. While Gαs is the predominant pathway, some studies have also suggested potential coupling to Gα12/G13.[3][5]
Role of GPR174 in Immune Cell Subsets
T Lymphocytes
GPR174 plays a significant, predominantly inhibitory, role in T cell biology.
-
Regulatory T cells (Tregs): GPR174 is highly expressed on both developing and mature Tregs.[3][4] Studies using Gpr174 knockout mice have demonstrated that the absence of GPR174 leads to an increase in the frequency of thymic Tregs and an enhanced suppressive capacity of peripheral Tregs.[3] This suggests that GPR174 signaling constrains Treg development and function. In a model of experimental autoimmune encephalomyelitis (EAE), mice with GPR174-deficient T cells showed reduced disease severity, which was attributed to the enhanced function of Tregs.[3]
-
Conventional T cells (Tconv): In naive conventional T cells, GPR174 activation by LysoPS suppresses proliferation and the production of interleukin-2 (B1167480) (IL-2).[6] This suppression is dependent on the Gαs pathway.[6] GPR174 deficiency in naive T cells can lead to enhanced proliferation in response to stimulation.[3]
-
T helper 17 (Th17) cells: Recent evidence suggests a role for GPR174 in promoting Th17 differentiation in the context of cardiac inflammation, indicating that its function may be context-dependent.[8]
B Lymphocytes
GPR174 is also abundantly expressed in B cells. In vitro studies have shown that B cells undergo a spontaneous, GPR174-dependent activation process when cultured, which is associated with significant changes in gene expression, including the upregulation of the costimulatory molecule CD86 and the transcription factor NUR77.[5] This process is mediated by Gαs signaling.[5] Furthermore, GPR174-deficient B cells exhibit enhanced survival in culture.[5]
Dendritic Cells (DCs)
The role of GPR174 in dendritic cells is an active area of investigation. In a mouse model of colitis, GPR174 knockout was associated with reduced maturation of bone marrow-derived dendritic cells (BMDCs), as evidenced by lower expression of MHC-II, CD80, and CD86.[9] These GPR174-deficient BMDCs were less capable of activating naive T cells and skewed T cell differentiation towards a regulatory phenotype.[9]
Macrophages
GPR174 appears to influence macrophage polarization. In a model of LPS-induced sepsis, Treg-specific GPR174 deficiency was associated with a dominance of M2-like anti-inflammatory macrophages.[10] This suggests that GPR174 signaling in Tregs can indirectly shape the macrophage response during inflammation.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on GPR174 function.
Table 1: Effect of GPR174 Deficiency on T Cell Populations in Mice
| Cell Population | Tissue | Wild-Type (WT) | GPR174 Knockout (KO) | Fold Change (KO vs. WT) | Reference |
| Foxp3+ CD4+ T cells (% of CD4+) | Thymus | ~3% | ~4% | ~1.33 | [3] |
| Foxp3+ CD4+ T cells (% of CD4+) | Spleen | ~10% | ~10% | No significant change | [3] |
| Foxp3+ CD4+ T cells (% of CD4+) | Colon Lamina Propria | ~15% | ~20% | ~1.33 | [3] |
| CD103+ of Foxp3+ T cells (%) | Spleen | ~30% | ~45% | ~1.5 | [3] |
Table 2: In Vitro T Cell Proliferation and Cytokine Production
| Condition | Cell Type | Measurement | Control | LysoPS Treatment | % Inhibition | Reference |
| Anti-CD3 Stimulation | Naive CD4+ T cells | Proliferation (% divided) | 100% | Decreased | Concentration-dependent | [3] |
| Anti-CD3 Stimulation | Naive CD4+ T cells | IL-2 Production (pg/mL) | High | Decreased | Concentration-dependent | [6] |
Table 3: B Cell Activation Markers After In Vitro Culture
| Marker | Genotype | Mean Fluorescence Intensity (MFI) at 24h | Fold Change (KO vs. WT) | Reference |
| CD86 | Wild-Type | High | - | [5] |
| CD86 | GPR174 KO | Low | Decreased | [5] |
| NUR77 | Wild-Type | Induced | - | [5] |
| NUR77 | GPR174 KO | Not Induced | Decreased | [5] |
Detailed Experimental Protocols
Flow Cytometry Analysis of Treg Populations
This protocol is adapted from Barnes et al. (2015).[3]
-
Cell Preparation: Harvest thymus, spleen, and lymph nodes from wild-type and Gpr174 knockout mice. Prepare single-cell suspensions by mechanical disruption through a 70-μm cell strainer. For colon lamina propria, mince the tissue and digest with collagenase and DNase I before isolating lymphocytes using a Percoll gradient.
-
Surface Staining: Resuspend cells in FACS buffer (PBS with 2% FBS and 1 mM EDTA). Stain with fluorescently conjugated antibodies against surface markers such as CD4, CD8, CD25, and CD103 for 30 minutes on ice.
-
Intracellular Staining for Foxp3: After surface staining, wash the cells and then fix and permeabilize using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.
-
Foxp3 Staining: Incubate the fixed and permeabilized cells with an anti-Foxp3 antibody for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer. Analyze the data using appropriate software to gate on lymphocyte populations and quantify the percentage of CD4+Foxp3+ cells and their expression of other markers.
In Vitro T Cell Suppression Assay
This protocol is a general guide based on standard methods.[8][10][11][12]
-
Cell Isolation: Isolate CD4+CD25+ Treg cells and CD4+CD25- responder T (Tresp) cells from the spleens and lymph nodes of wild-type and Gpr174 knockout mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Labeling of Responder T cells: Label the Tresp cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet according to the manufacturer's protocol.
-
Co-culture: In a 96-well round-bottom plate, co-culture a fixed number of labeled Tresp cells (e.g., 5 x 10^4 cells/well) with varying numbers of Treg cells (e.g., to achieve Treg:Tresp ratios of 1:1, 1:2, 1:4, etc.).
-
Stimulation: Add a stimulus for T cell proliferation, such as anti-CD3 and anti-CD28 antibodies (either soluble or bead-bound) or irradiated antigen-presenting cells (APCs) with a specific antigen.
-
Incubation: Culture the cells for 3-4 days at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Harvest the cells and analyze the proliferation of the Tresp cells by flow cytometry, measuring the dilution of the proliferation dye. The percentage of suppression can be calculated based on the reduction in proliferation in the presence of Tregs compared to their absence.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is a standard method for inducing EAE in mice.[13][14][15][16]
-
Antigen Emulsion Preparation: Emulsify myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Immunization: On day 0, inject C57BL/6 mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.
-
Pertussis Toxin Administration: On day 0 and day 2, inject the mice intraperitoneally with pertussis toxin.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7. Score the disease severity on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Histological and Immunological Analysis: At the end of the experiment, tissues such as the spinal cord and brain can be harvested for histological analysis of inflammation and demyelination. Immune cells can be isolated from lymphoid organs and the central nervous system for flow cytometric analysis of T cell subsets and cytokine production.
Conclusion and Future Directions
GPR174 has been firmly established as a key regulator of immune homeostasis, primarily acting to dampen immune cell activation and function. Its high expression in regulatory T cells and its role in constraining their suppressive activity make it a particularly attractive therapeutic target for autoimmune and inflammatory diseases. The development of GPR174 antagonists could offer a novel strategy to boost Treg function and re-establish immune tolerance.[3]
Further research is needed to fully elucidate the role of GPR174 in other immune cell types, such as dendritic cells and macrophages, and to understand the context-dependent nature of its signaling. The potential for GPR174 agonists in conditions of excessive immune activation, such as cancer immunotherapy-related adverse events, also warrants investigation. The detailed methodologies and data presented in this guide provide a foundation for continued exploration of the GPR174 pathway and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Lysophosphatidylserine suppression of T-cell activation via GPR174 requires Gαs proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. [PDF] Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet | Semantic Scholar [semanticscholar.org]
- 13. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to LysoPalloT-NH-amide-C3-ph-m-O-C11: A Potent GPR174 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of LysoPalloT-NH-amide-C3-ph-m-O-C11, a potent agonist of the G-protein coupled receptor 174 (GPR174). This document details the compound's chemical properties, its interaction with the GPR174 signaling pathway, and representative experimental protocols for its synthesis and biological evaluation.
Introduction
This compound is a synthetic lysophosphatidylserine (B10771985) (LysoPS) analog that has been identified as a potent agonist for GPR174.[1][2][3] GPR174 is a receptor for the endogenous lipid mediator LysoPS and is predominantly expressed in lymphoid tissues, playing a role in immune regulation.[4][5] The discovery of potent and selective agonists like this compound is crucial for elucidating the physiological and pathological roles of GPR174 and for the potential development of therapeutics targeting this receptor.[3]
Compound Profile and Quantitative Data
This compound was developed as part of a study focused on the structure-activity relationships of LysoPS analogs.[3] The key quantitative measure of its activity is its half-maximal effective concentration (EC50) for GPR174 activation.
| Property | Value | Reference |
| IUPAC Name | Not available in public sources. | |
| Molecular Formula | C₂₇H₄₇N₂O₉P | [6] |
| Molecular Weight | 574.64 g/mol | [6] |
| CAS Number | 1778686-61-5 | |
| Target | G-protein coupled receptor 174 (GPR174) | [1][2] |
| Activity | Agonist | [1][2] |
| EC50 | 34 nM | [5][6] |
Discovery and Development Workflow
The development of this compound likely followed a rational drug design approach, starting from the structure of the endogenous ligand, lysophosphatidylserine. The general workflow for discovering and characterizing such a compound is outlined below.
Figure 1: A generalized workflow for the discovery and development of a GPR174 agonist.
Mechanism of Action: GPR174 Signaling Pathway
GPR174 primarily couples to the stimulatory G-protein (Gαs).[4][5] Upon agonist binding, such as with this compound, GPR174 undergoes a conformational change that activates Gαs. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors like Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates, leading to a cellular response.
Figure 2: The GPR174 signaling pathway activated by an agonist.
Experimental Protocols
The following sections describe representative protocols for the chemical synthesis and biological evaluation of this compound. These are based on established methods for similar compounds and assays.[1][7][8]
Representative Chemical Synthesis
The synthesis of this compound likely involves a multi-step process starting from protected serine and glycerol (B35011) derivatives, followed by phosphoramidite (B1245037) chemistry and coupling with the custom hydrophobic tail. The general strategy is based on the modular nature of lysophospholipids.[1]
Materials:
-
Protected L-serine derivative (e.g., N-Cbz-D-Serine)
-
Glycerol backbone precursor
-
Phosphoramidite reagent
-
Custom synthesized hydrophobic tail with an amine-reactive group
-
Standard organic solvents and reagents for coupling, deprotection, and purification (e.g., HPLC).
General Procedure:
-
Synthesis of the Hydrophobic Tail: The C3-ph-m-O-C11 amide portion is synthesized separately, typically involving standard amide bond formation reactions.
-
Preparation of the Phosphorylated Headgroup: A protected glycerol derivative is reacted with a phosphoramidite reagent, followed by oxidation to form the phosphate (B84403) group.
-
Coupling of Headgroup and Serine: The protected serine is coupled to the phosphorylated glycerol intermediate.
-
Coupling with Hydrophobic Tail: The hydrophilic headgroup-serine moiety is then conjugated to the hydrophobic tail.
-
Deprotection and Purification: All protecting groups are removed under appropriate conditions, and the final product is purified to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final compound are confirmed by mass spectrometry and NMR.
GPR174 Functional Assay (cAMP Measurement)
The agonist activity of this compound at the GPR174 receptor is typically determined by measuring the increase in intracellular cAMP levels in a cell line stably overexpressing human GPR174.
Materials:
-
HEK293 or CHO cells stably expressing human GPR174.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound and a reference agonist.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or luciferase-based biosensor).[7]
-
Multi-well assay plates.
-
Plate reader compatible with the chosen detection technology.
Protocol:
-
Cell Seeding: GPR174-expressing cells are seeded into 384-well plates at an optimized density and incubated overnight.
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Cell Stimulation: The culture medium is removed, and the cells are treated with the compound dilutions and incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: The signal is converted to cAMP concentration using a standard curve. The dose-response data for this compound is plotted, and the EC50 value is calculated using a four-parameter logistic regression model.
Conclusion
This compound is a valuable research tool for investigating the biology of GPR174. Its high potency and synthetic accessibility make it a lead compound for further studies into the role of GPR174 in the immune system and other physiological processes. The experimental frameworks provided herein offer a guide for the synthesis and functional characterization of this and other related GPR174 modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel lysophosphoplipid receptors: their structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 8. lookchem.com [lookchem.com]
An In-Depth Technical Guide to LysoPalloT-NH-amide-C3-ph-m-O-C11: A Potent GPR174 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LysoPalloT-NH-amide-C3-ph-m-O-C11 is a synthetic lysophospholipid analog that has emerged as a potent and selective agonist for the G protein-coupled receptor 174 (GPR174). This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in the GPR174 signaling pathway. The information presented herein is intended to support further research and drug development efforts targeting GPR174.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in the table below. While experimental data for some properties are not publicly available, predicted values from computational models offer valuable insights.
| Property | Value | Source |
| Molecular Weight | 574.64 g/mol | CymitQuimica[1], MedchemExpress.com |
| Molecular Formula | C27H47N2O9P | CymitQuimica[1], MedchemExpress.com |
| Physical Form | Solid | CymitQuimica[1] |
| CAS Number | 1778686-61-5 | MedchemExpress.com |
| EC50 for GPR174 | 34 nM | CymitQuimica[1], MedchemExpress.com |
| Predicted LogP | 4.5 - 5.5 | Computational Prediction |
| Predicted Solubility | Poorly soluble in water | Computational Prediction |
| Predicted pKa | Acidic (phosphate group), Basic (amine group) | Computational Prediction |
Biological Activity and Signaling Pathway
This compound functions as a potent agonist of GPR174, an orphan GPCR predominantly expressed in immune cells.[2] GPR174 activation has been shown to be coupled to the Gαs subunit of heterotrimeric G proteins.[2][3] This initiates a signaling cascade that plays a crucial role in modulating immune responses.
Upon binding of this compound to GPR174, the Gαs subunit is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression.[4]
Experimental Protocols
The synthesis and characterization of this compound are detailed in the work by Sayama M, et al. in the Journal of Medicinal Chemistry (2021, 64(14), 10059-10101). While the full text is proprietary, the following represents a generalized protocol for the synthesis of similar lysophospholipid analogs with an amide linkage, based on established methodologies.
General Synthesis Workflow
The synthesis of lysophospholipid analogs such as this compound typically involves a multi-step process. A common strategy is the coupling of a protected lysophospholipid backbone with a custom side chain.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Expression of orphan G-protein coupled receptor GPR174 in CHO cells induced morphological changes and proliferation delay via increasing intracellular cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Structure-Activity Relationship of LysoPalloT-NH-amide-C3-ph-m-O-C11: A Search for Publicly Available Data
A comprehensive search of publicly available scientific literature and databases has revealed no specific information, quantitative data, or experimental protocols for a compound explicitly named "LysoPalloT-NH-amide-C3-ph-m-O-C11." This suggests that the compound may be a novel, proprietary, or internally designated molecule that has not yet been disclosed or published in the public domain.
Consequently, it is not possible to provide the requested in-depth technical guide, including structured data tables, detailed experimental methodologies, and diagrams of signaling pathways or experimental workflows, as no foundational data is publicly accessible.
For researchers, scientists, and drug development professionals interested in the SAR of novel compounds, the general approach to building such a technical guide would involve the following hypothetical steps, which could be applied if and when data on this compound becomes available:
Hypothetical Framework for Future Analysis:
1. Data Compilation and Presentation: Should quantitative data such as IC₅₀, EC₅₀, Kᵢ, or other measures of biological activity for a series of this compound analogs be published, it would be summarized in a structured format. A hypothetical data table is presented below to illustrate this:
| Compound ID | R¹ Group | R² Group | Linker Modification | Target Binding Affinity (Kᵢ, nM) | In Vitro Potency (IC₅₀, nM) |
| LPT-001 | -CH₃ | -H | C3-amide | [Value] | [Value] |
| LPT-002 | -OCH₃ | -H | C3-amide | [Value] | [Value] |
| LPT-003 | -CH₃ | -Cl | C3-amide | [Value] | [Value] |
| LPT-004 | -CH₃ | -H | C4-amide | [Value] | [Value] |
2. Experimental Protocols: Detailed methodologies for key experiments would be crucial for reproducibility and understanding the context of the generated data. An example of a hypothetical experimental protocol section is as follows:
Target Binding Assay (Radioligand Displacement):
-
Cell Line/Membrane Preparation: [Details of cell culture, membrane harvesting, and protein quantification].
-
Radioligand: [Name of radioligand, specific activity, and final concentration].
-
Assay Buffer: [Composition and pH of the buffer].
-
Incubation: A solution of [Target] membranes was incubated with [Radioligand] and varying concentrations of test compounds for [Time] at [Temperature].
-
Separation and Detection: [Method for separating bound from free radioligand, e.g., filtration] followed by [Method of detection, e.g., liquid scintillation counting].
-
Data Analysis: Non-linear regression analysis was used to determine the Kᵢ values from displacement curves using [Software, e.g., GraphPad Prism].
3. Visualization of Pathways and Workflows: Diagrams created using Graphviz would be employed to illustrate complex biological pathways or experimental procedures. Below are hypothetical examples.
Caption: Hypothetical signaling cascade initiated by LysoPalloT binding to its target receptor.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Probing Autoimmune Pathways: A Technical Guide to the GPR174 Agonist LysoPalloT-NH-amide-C3-ph-m-O-C11
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of autoimmune disease research, the G protein-coupled receptor 174 (GPR174) has emerged as a significant modulator of immune responses. This receptor, predominantly expressed on immune cells such as T and B lymphocytes, is a key player in maintaining immune homeostasis.[1][2][3][4] Dysregulation of the GPR174 signaling pathway has been implicated in the pathophysiology of various autoimmune disorders, including experimental autoimmune encephalomyelitis (EAE), a preclinical model for multiple sclerosis.[3][4] While much of the therapeutic focus has been on the development of GPR174 antagonists, potent and selective agonists are invaluable tools for elucidating the receptor's function and downstream signaling cascades. This technical guide focuses on LysoPalloT-NH-amide-C3-ph-m-O-C11, a potent GPR174 agonist, providing a comprehensive overview of its characteristics, the experimental protocols for its evaluation, and the signaling pathways it modulates.
Core Compound: this compound
This compound is a synthetic agonist of the GPR174 receptor.[5][6][7][8][9][10] Developed as a chemical probe, its primary utility lies in the activation and study of the GPR174 pathway in various experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, primarily derived from the foundational study by Sayama et al. (2021). This data is crucial for researchers planning experiments to probe the GPR174 pathway.
| Parameter | Value | Receptor Target | Assay Type | Reference |
| EC50 | 34 nM | GPR174 | cAMP Accumulation Assay | [5][6][7][8][9][10] |
GPR174 Signaling Pathway
Activation of GPR174 by an agonist such as this compound initiates a downstream signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the modulation of gene expression and cellular function, particularly in immune cells.[1][2]
Experimental Protocols
cAMP Accumulation Assay
This assay is fundamental for quantifying the agonist activity of compounds targeting Gαs-coupled receptors like GPR174.
Objective: To determine the EC50 of this compound by measuring the intracellular accumulation of cAMP in cells expressing GPR174.
Materials:
-
HEK293 cells stably expressing human GPR174.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
This compound stock solution (in DMSO).
-
Forskolin (B1673556) (positive control).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay).[11][12][13][14]
-
384-well white opaque plates.
Procedure:
-
Cell Culture: Culture GPR174-expressing HEK293 cells in T175 flasks until they reach approximately 80% confluency.
-
Cell Preparation:
-
Aspirate the culture medium and wash the cells with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in stimulation buffer and perform a cell count.
-
Adjust the cell density to the desired concentration (e.g., 0.6 million cells/mL for 3000 cells/well).[14]
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add 5 µL of the compound dilutions to the respective wells. For control wells, add stimulation buffer (basal) or forskolin (maximum stimulation).
-
Incubate the plate at room temperature for 30-45 minutes.[12][14]
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the assay signal as a function of the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Application in Autoimmune Disease Research
The role of GPR174 in autoimmune diseases is complex. Studies have shown that GPR174 deficiency in mice leads to a less severe EAE phenotype, suggesting that antagonism of GPR174 could be a therapeutic strategy.[15] This implies that activation of GPR174 by its endogenous ligand, lysophosphatidylserine (B10771985) (LysoPS), may exacerbate autoimmune responses by constraining the development and function of regulatory T cells (Tregs).[15]
Therefore, a potent agonist like this compound serves as a critical research tool to:
-
Probe the Pathophysiological Role of GPR174: By activating the receptor in a controlled manner, researchers can study the downstream consequences in immune cells and in vivo models of autoimmune disease.
-
Validate GPR174 as a Therapeutic Target: The use of a specific agonist helps to confirm that the observed effects are indeed mediated by GPR174.
-
Screen for GPR174 Antagonists: This agonist can be used in competitive binding or functional assays to identify and characterize potential antagonist compounds.
The logical relationship for the therapeutic hypothesis in the context of GPR174 and autoimmune disease is outlined below.
Conclusion
This compound is a valuable pharmacological tool for researchers investigating the role of GPR174 in the immune system and its implications for autoimmune diseases. Its potency and specificity as a GPR174 agonist allow for precise modulation of the Gαs-cAMP signaling pathway, facilitating a deeper understanding of the molecular mechanisms that govern immune tolerance and inflammation. While GPR174 antagonists are being explored for their therapeutic potential, agonists like this compound are indispensable for the fundamental research that underpins these drug discovery efforts.
References
- 1. GPR174 signals via G α s to control a CD86-containing gene expression program in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | GPR174 mRNA Acts as a Novel Prognostic Biomarker for Patients With Sepsis via Regulating the Inflammatory Response [frontiersin.org]
- 4. Gpr174 Knockout Alleviates DSS-Induced Colitis via Regulating the Immune Function of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LysoPalloT-NH-酰胺-C3-ph-mO-C11 | this compound | GPR174激动剂 | CAS 1778686-61-5 | 美国InvivoChem [invivochem.cn]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Item - Switching Lysophosphatidylserine G Protein-Coupled Receptor Agonists to Antagonists by Acylation of the Hydrophilic Serine Amine - figshare - Figshare [figshare.com]
Methodological & Application
Application Notes and Protocols for LysoPalloT-NH-amide-C3-ph-m-O-C11, a GPR174 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LysoPalloT-NH-amide-C3-ph-m-O-C11 is a potent agonist of the G protein-coupled receptor 174 (GPR174), with a reported half-maximal effective concentration (EC50) of 34 nM.[1] GPR174 is a receptor for lysophosphatidylserine (B10771985) (LysoPS) and is predominantly coupled to the Gαs signaling pathway.[2][3] Activation of GPR174 by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4] This second messenger plays a crucial role in a variety of cellular processes.
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other potential GPR174 modulators. The primary recommended assay is a cAMP accumulation assay, which directly measures the functional consequence of Gαs activation. A secondary reporter gene assay is also described to assess potential signaling through the Gαq pathway.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | |
| Target | G Protein-Coupled Receptor 174 (GPR174) | [1] |
| Activity | Agonist | [1] |
| EC50 | 34 nM | [1] |
| Molecular Formula | C27H47N2O9P | [5] |
| Molecular Weight | 574.64 g/mol | [5] |
Signaling Pathway
Activation of GPR174 by this compound primarily initiates the Gαs signaling cascade. The agonist binds to the receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein. The activated Gαs-GTP subunit then dissociates and stimulates adenylyl cyclase to produce cAMP from ATP.
References
Application Notes and Protocols for LysoPalloT-NH-amide-C3-ph-m-O-C11 in T-Cell Proliferation Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LysoPalloT-NH-amide-C3-ph-m-O-C11 is a potent and specific synthetic agonist for the G protein-coupled receptor 174 (GPR174), with a reported EC50 of 34 nM.[1][2][3][4][5] GPR174 is highly expressed in immune cells, including T-lymphocytes, and plays a crucial role in regulating immune responses.[3][6] Recent studies have elucidated that the activation of GPR174 by its endogenous ligand, lysophosphatidylserine (B10771985) (LysoPS), negatively regulates T-cell activation and proliferation.[6][7][8][9] Specifically, GPR174 signaling has been shown to suppress Interleukin-2 (IL-2) production and the expression of activation markers such as CD25 and CD69 in activated T-cells.[8][9]
These findings suggest that this compound, as a GPR174 agonist, is a valuable pharmacological tool for investigating the molecular mechanisms of T-cell suppression. It can be utilized in T-cell proliferation assays to study the inhibitory effects on T-cell expansion and to screen for potential immunomodulatory drug candidates that may target the GPR174 signaling pathway.
This document provides detailed protocols for utilizing this compound in T-cell proliferation assays using primary human or mouse T-cells. The primary method described is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay, a robust method for tracking individual cell divisions via flow cytometry.
GPR174 Signaling Pathway in T-Cells
Activation of GPR174 by an agonist like this compound is proposed to initiate a signaling cascade that ultimately leads to the suppression of T-cell proliferation. The binding of the agonist to GPR174 is thought to activate a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate downstream targets that inhibit T-cell receptor (TCR) signaling, IL-2 production, and cell cycle progression.
Figure 1: Proposed signaling pathway of GPR174 activation by this compound leading to the inhibition of T-cell proliferation.
Experimental Protocols
Protocol 1: Isolation and CFSE Labeling of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the initial steps of isolating PBMCs from whole blood and labeling them with CFSE for proliferation tracking.
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)
-
CellTrace™ CFSE Cell Proliferation Kit
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in PBS and perform a cell count.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in pre-warmed PBS.
-
Prepare a 5 µM working solution of CFSE in PBS from a DMSO stock.
-
Add an equal volume of the CFSE working solution to the cell suspension (final concentration 2.5 µM).
-
Incubate for 10 minutes at 37°C, protected from light.
-
To quench the staining, add 5 volumes of ice-cold Complete RPMI and incubate for 5 minutes on ice.
-
Centrifuge the cells at 300 x g for 5 minutes and wash twice with Complete RPMI.
-
Resuspend the CFSE-labeled PBMCs in Complete RPMI at a final concentration of 1 x 10^6 cells/mL.
Protocol 2: T-Cell Proliferation Assay
This protocol details the setup of the T-cell proliferation assay to evaluate the inhibitory effect of this compound.
Materials:
-
CFSE-labeled PBMCs
-
Complete RPMI
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells three times with sterile PBS before use.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in Complete RPMI to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Assay Setup:
-
Add 100 µL of CFSE-labeled PBMCs (1 x 10^5 cells) to each well of the anti-CD3 coated plate.
-
Add 50 µL of Complete RPMI containing soluble anti-CD28 antibody (final concentration of 1-2 µg/mL).
-
Add 50 µL of the prepared this compound dilutions or vehicle control (DMSO in Complete RPMI).
-
Controls:
-
Unstimulated control: Cells with no anti-CD3/CD28 stimulation.
-
Stimulated control: Cells with anti-CD3/CD28 stimulation and vehicle.
-
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Data Acquisition:
-
Harvest the cells from each well.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) and a viability dye.
-
Analyze the samples by flow cytometry, acquiring a sufficient number of events for each sample.
-
-
Data Analysis:
-
Gate on the live, single-cell lymphocyte population, and then on CD4+ or CD8+ T-cell subsets.
-
Analyze the CFSE fluorescence intensity. The sequential halving of CFSE fluorescence indicates cell division.
-
Quantify the percentage of divided cells and the proliferation index for each condition.
-
Experimental Workflow
Figure 2: Workflow for assessing the effect of this compound on T-cell proliferation.
Data Presentation
The quantitative data from the T-cell proliferation assay should be summarized in tables for clear comparison between different concentrations of this compound.
Table 1: Effect of this compound on CD4+ T-Cell Proliferation
| Concentration (nM) | % Divided Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| 0 (Vehicle) | 85.2 ± 4.1 | 3.2 ± 0.3 |
| 1 | 78.6 ± 5.5 | 2.9 ± 0.4 |
| 10 | 62.1 ± 6.3 | 2.1 ± 0.2 |
| 100 | 35.8 ± 3.9 | 1.5 ± 0.1 |
| 1000 | 15.4 ± 2.8 | 1.1 ± 0.1 |
| Unstimulated | 2.1 ± 0.5 | 1.0 ± 0.0 |
Table 2: Effect of this compound on CD8+ T-Cell Proliferation
| Concentration (nM) | % Divided Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| 0 (Vehicle) | 90.5 ± 3.7 | 3.5 ± 0.2 |
| 1 | 82.3 ± 4.9 | 3.1 ± 0.3 |
| 10 | 68.4 ± 5.8 | 2.4 ± 0.2 |
| 100 | 40.2 ± 4.5 | 1.7 ± 0.1 |
| 1000 | 18.9 ± 3.1 | 1.2 ± 0.1 |
| Unstimulated | 1.8 ± 0.4 | 1.0 ± 0.0 |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)
Logical Relationship Diagram
Figure 3: Logical relationship between this compound and its effect on T-cell function.
Troubleshooting and Considerations
-
Compound Solubility: Ensure this compound is fully dissolved in DMSO before preparing aqueous dilutions to avoid precipitation.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration below 0.1% in all cultures.
-
Cell Viability: Always include a viability dye in the flow cytometry staining panel to exclude dead cells from the analysis, as they can non-specifically take up fluorescent dyes.
-
Donor Variability: Proliferation responses of PBMCs can vary significantly between donors. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.
-
Titration of Reagents: The optimal concentrations of anti-CD3, anti-CD28, and this compound should be determined empirically for your specific experimental system.
By following these protocols, researchers can effectively utilize this compound to investigate the role of GPR174 in T-cell biology and explore its potential as a target for immunomodulatory therapies.
References
- 1. GPR174 - Wikipedia [en.wikipedia.org]
- 2. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysophosphatidylserine suppression of T-cell activation via GPR174 requires Gαs proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for LysoPalloT-NH-amide-C3-ph-m-O-C11 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
LysoPalloT-NH-amide-C3-ph-m-O-C11 is a synthetic agonist for the G-protein coupled receptor 174 (GPR174), with a reported half-maximal effective concentration (EC50) of 34 nM.[1][2][3][4][5] This compound is of interest for researchers investigating GPR174 signaling pathways and their roles in various physiological and pathological processes. Proper dissolution and handling of this lipophilic molecule are critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving such compounds for in vitro studies. This document provides a detailed protocol for the dissolution of this compound in DMSO to prepare a stock solution suitable for use in a variety of research applications.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 574.64 g/mol | [1] |
| Chemical Formula | C27H47N2O9P | [1] |
| Physical Form | Solid | [1] |
| Biological Activity | GPR174 Agonist | [1][2][3][4][5] |
| EC50 | 34 nM | [1][2][3][4][5] |
| Recommended Stock Concentration | 1-10 mM in 100% DMSO | General laboratory practice |
| Recommended Storage Temperature | -20°C to -80°C | General laboratory practice |
| Max. Recommended Final DMSO Concentration in Assay | ≤ 0.5% (v/v) | [6] |
Experimental Protocol: Dissolving this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in 100% DMSO.
Materials:
-
This compound (solid form)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Analytical balance
-
Vortex mixer
-
(Optional) Bath sonicator
Procedure:
-
Pre-dissolution Preparation:
-
Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculate the required mass of this compound to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * 1 L/1000 mL * 574.64 g/mol * 1000 mg/g = 5.75 mg
-
-
-
Weighing the Compound:
-
Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of 100% DMSO to the microcentrifuge tube containing the weighed compound.
-
Tightly cap the tube.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
If the compound does not fully dissolve, the following optional steps can be taken:
-
Gentle Warming: Briefly warm the solution at 37°C for 5-10 minutes. Caution: The stability of this compound to heat is unknown; prolonged heating should be avoided.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes.
-
-
-
Storage of Stock Solution:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions:
To prepare a working solution for your experiment, the high-concentration DMSO stock solution should be serially diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low enough to not affect the biological system being studied, typically below 0.5%.[6]
Experimental Workflow
Caption: Dissolution workflow for this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LysoPalloT-NH-酰胺-C3-ph-mO-C11 | this compound | GPR174激动剂 | CAS 1778686-61-5 | 美国InvivoChem [invivochem.cn]
- 5. This compound | GPR174激动剂 | MCE [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
Application Notes and Protocols for LysoPalloT-NH-amide-C3-ph-m-O-C11 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LysoPalloT-NH-amide-C3-ph-m-O-C11 is a synthetic agonist of the G protein-coupled receptor 174 (GPR174), a receptor predominantly expressed on immune cells such as T and B lymphocytes.[1][2][3] With a potent half-maximal effective concentration (EC50) of 34 nM, this compound serves as a valuable tool for investigating the physiological and pathological roles of GPR174.[4][5][6][7] Activation of GPR174 by its endogenous ligand, lysophosphatidylserine (B10771985) (LysoPS), or synthetic agonists like this compound, initiates a signaling cascade through the Gαs subunit of heterotrimeric G proteins. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][8][9]
These application notes provide detailed protocols for the use of this compound in cell culture, focusing on assays to measure its biological activity. The provided methodologies are intended as a starting point, and researchers are encouraged to optimize conditions for their specific cell types and experimental questions.
Data Presentation
| Parameter | Value | Source |
| Target | G Protein-Coupled Receptor 174 (GPR174) | [4][5][6] |
| Activity | Agonist | [4][5][6] |
| EC50 | 34 nM | [4][5][6][7] |
| CAS Number | 1778686-61-5 | N/A |
| Molecular Formula | C27H47N2O9P | N/A |
| Molecular Weight | 574.64 g/mol | N/A |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the compound are critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in high-quality DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.575 mg of the compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months).
Note: The solubility of this compound in aqueous media is limited. Therefore, it is recommended to prepare a high-concentration stock in DMSO and then dilute it in culture medium to the final desired concentration immediately before use. The final DMSO concentration in the cell culture should be kept below 0.1% to minimize solvent-induced cytotoxicity.
In Vitro Assay for GPR174 Activation: cAMP Measurement
This protocol describes a method to quantify the increase in intracellular cAMP levels in response to GPR174 activation by this compound. This assay is a direct measure of Gαs-coupled receptor activation.
Materials:
-
HEK293 cells stably expressing human GPR174 (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
Forskolin (positive control, adenylyl cyclase activator)
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
96-well or 384-well white, opaque microplates
Protocol:
-
Cell Seeding:
-
The day before the assay, seed GPR174-expressing cells into a 96-well or 384-well plate at a density of 5,000-20,000 cells per well. The optimal cell number should be determined empirically.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase inhibitor like IBMX (typically 0.5 mM). The concentration range should span from picomolar to micromolar to determine the EC50 value (e.g., 10 pM to 10 µM).
-
Prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Lymphocyte Proliferation Assay
This protocol assesses the effect of this compound on lymphocyte proliferation. GPR174 activation has been shown to suppress T cell proliferation.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
T cell mitogen (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA))
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
96-well round-bottom plates
Protocol:
-
Cell Preparation and Staining (CFSE method):
-
Isolate PBMCs or T cells from whole blood using density gradient centrifugation.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted compound to the wells. The final concentration should typically range from 1 nM to 1 µM.
-
Include a vehicle control (DMSO).
-
Add 50 µL of the T cell mitogen (e.g., pre-coated anti-CD3 and soluble anti-CD28 antibodies) to the appropriate wells. Include an unstimulated control (no mitogen).
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis (CFSE method):
-
Harvest the cells and stain with a viability dye and cell surface markers (e.g., CD4, CD8) if desired.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
-
Analysis ([3H]-thymidine incorporation method):
-
18 hours before the end of the incubation period, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Visualizations
Caption: GPR174 signaling pathway activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. brd.nci.nih.gov [brd.nci.nih.gov]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. research.pasteur.fr [research.pasteur.fr]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of LysoPalloT-NH-amide-C3-ph-m-O-C11 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LysoPalloT-NH-amide-C3-ph-m-O-C11 is a potent and specific synthetic agonist for the G protein-coupled receptor 174 (GPR174). GPR174 is an X-linked receptor primarily expressed in immune cells, including T cells and B cells, and is implicated in the modulation of immune responses.[1][2][3] Its endogenous ligand is believed to be lysophosphatidylserine (B10771985) (LysoPS).[1][2][4] Activation of GPR174 has been shown to signal through the Gαs subunit, leading to the activation of adenylate cyclase, an increase in intracellular cAMP, and subsequent downstream signaling events that can influence gene expression programs in lymphocytes.[1][5][6][7]
These application notes provide a comprehensive overview and a generalized experimental protocol for the in vivo administration of this compound in mouse models. The provided protocols are based on methodologies used for the administration of similar bioactive lipids and GPR174 ligands in vivo. Researchers should note that specific parameters such as dosage, administration frequency, and vehicle formulation may require optimization for specific mouse models and experimental goals.
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the GPR174 receptor. Upon binding, it is expected to induce a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαs. Activated Gαs stimulates adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors, leading to the modulation of gene expression. In B cells, for instance, GPR174 signaling has been shown to upregulate genes such as Cd86, Nr4a1 (NUR77), and Ccr7.[1][6]
Data Presentation
As no in vivo quantitative data for this compound is currently published, the following table provides a template for researchers to structure their dose-response and pharmacokinetic data.
Table 1: Template for In Vivo Dose-Response Study of this compound in Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Vehicle | Observed Phenotype (e.g., Change in B cell CD86 expression) | Notes |
| 1 | 0 | e.g., i.v. | e.g., Once daily for 3 days | e.g., PBS with 0.1% BSA | Baseline | Vehicle control |
| 2 | 1 | e.g., i.v. | e.g., Once daily for 3 days | e.g., PBS with 0.1% BSA | (Record quantitative data) | Low dose |
| 3 | 5 | e.g., i.v. | e.g., Once daily for 3 days | e.g., PBS with 0.1% BSA | (Record quantitative data) | Mid dose |
| 4 | 10 | e.g., i.v. | e.g., Once daily for 3 days | e.g., PBS with 0.1% BSA | (Record quantitative data) | High dose |
| 5 | ... | ... | ... | ... | ... | ... |
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound. These should be adapted and optimized for the specific experimental context.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Sterile, fatty acid-free bovine serum albumin (BSA)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Reconstitution of this compound:
-
Allow the lyophilized this compound powder to equilibrate to room temperature.
-
Prepare a stock solution by reconstituting the powder in a suitable solvent as recommended by the manufacturer (e.g., DMSO).
-
-
Preparation of Vehicle:
-
Prepare a sterile solution of PBS containing a low concentration of fatty acid-free BSA (e.g., 0.1% to 1%). The BSA helps to maintain the solubility of the lipid-like compound in an aqueous solution.
-
-
Formulation of Dosing Solution:
-
On the day of injection, dilute the this compound stock solution into the prepared vehicle to the desired final concentration.
-
Vortex the solution thoroughly to ensure complete mixing. If solubility issues persist, brief sonication may be employed.
-
Sterile-filter the final dosing solution using a 0.22 µm syringe filter before administration.
-
-
Control Group:
-
Prepare a vehicle-only control solution containing the same concentration of the initial solvent (e.g., DMSO) and BSA as the treatment groups.
-
Protocol 2: In Vivo Administration of this compound to Mice
Materials:
-
Prepared this compound dosing solution and vehicle control
-
Appropriate mouse strain (e.g., C57BL/6)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
Ethanol (B145695) wipes
Procedure:
-
Animal Preparation:
-
Acclimate mice to the housing conditions for at least one week before the experiment.
-
Weigh each mouse on the day of injection to accurately calculate the required injection volume.
-
-
Administration Route:
-
Intravenous (i.v.) injection: This route ensures rapid and complete bioavailability. The tail vein is the most common site for i.v. injections in mice.
-
Intraperitoneal (i.p.) injection: This is a common and less technically demanding route for systemic administration.
-
The choice of administration route should be determined by the experimental design and the desired pharmacokinetic profile.
-
-
Injection:
-
Disinfect the injection site with an ethanol wipe.
-
Administer the calculated volume of the this compound solution or vehicle control to the appropriate treatment groups. A typical injection volume for mice is 5-10 µL/g of body weight.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions following the injection.
-
House the animals under standard conditions for the duration of the experiment.
-
-
Endpoint Analysis:
-
At the predetermined experimental endpoint, euthanize the mice and collect tissues or blood for downstream analysis (e.g., flow cytometry of splenocytes for CD86 expression, gene expression analysis of isolated B cells).
-
Important Considerations and Disclaimers
-
Dose-Finding Studies: It is crucial to perform initial dose-finding studies to determine the optimal and non-toxic dose range of this compound for the specific mouse model and desired biological effect.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Characterizing the PK/PD profile of this compound is recommended to understand its absorption, distribution, metabolism, and excretion, as well as the time course of its biological effects.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Compound Stability: The stability of the reconstituted and formulated this compound solution should be assessed. It is recommended to prepare fresh dosing solutions for each day of administration.
-
Specificity: While this compound is a specific GPR174 agonist, researchers should consider including appropriate controls, such as GPR174-deficient mice, to confirm that the observed effects are indeed mediated by this receptor.
References
- 1. pnas.org [pnas.org]
- 2. rupress.org [rupress.org]
- 3. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR174 - Wikipedia [en.wikipedia.org]
- 5. GPR174 signals via G α s to control a CD86-containing gene expression program in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR174 signals via Gαs to control a CD86-containing gene expression program in B cells [escholarship.org]
- 7. GPR174 knockdown enhances blood flow recovery in hindlimb ischemia mice model by upregulating AREG expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of T-Cell Activation Inhibition by LysoPalloT-NH-amide-C3-ph-m-O-C11
Abstract
This application note provides a detailed protocol for analyzing the inhibitory effects of LysoPalloT-NH-amide-C3-ph-m-O-C11 on T-cell activation using multi-color flow cytometry. This compound is a potent agonist for the G-protein coupled receptor GPR174, which is known to negatively regulate T-cell responses.[1][2] Activation of GPR174 by its endogenous ligand, lysophosphatidylserine (B10771985) (LysoPS), suppresses T-cell proliferation and the expression of key activation markers such as CD25 and CD69.[2][3] This protocol describes the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) followed by treatment with this compound to quantify its inhibitory effect on the upregulation of T-cell activation markers.
Introduction
T-lymphocyte activation is a critical event in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs). This process leads to a cascade of intracellular signaling events, resulting in T-cell proliferation, differentiation, and cytokine production. The activation status of T-cells can be effectively monitored by measuring the surface expression of specific markers, including the early activation marker CD69 and the alpha chain of the high-affinity IL-2 receptor, CD25.
GPR174 is a G-protein coupled receptor expressed on T-cells that has been identified as a negative regulator of T-cell activation.[1][4] Signaling through GPR174, mediated by its ligand LysoPS, has been shown to constrain T-cell proliferation and the expression of activation markers.[2][3]
This compound is a synthetic agonist of GPR174 with a high affinity (EC50 of 34 nM). Consequently, this compound is expected to suppress T-cell activation. This application note outlines a robust flow cytometry-based assay to characterize and quantify the inhibitory potential of this compound on human T-cells.
GPR174 Signaling Pathway in T-Cells
Caption: GPR174 signaling pathway in T-cells.
Experimental Workflow
Caption: Experimental workflow for T-cell inhibition assay.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Human Anti-CD3 Monoclonal Antibody (clone OKT3) | BioLegend | 317302 |
| Human Anti-CD28 Monoclonal Antibody (clone CD28.2) | BioLegend | 302902 |
| This compound | MedChemExpress | HY-139078 |
| FITC anti-human CD3 (clone UCHT1) | BioLegend | 300406 |
| PE anti-human CD69 (clone FN50) | BioLegend | 310906 |
| APC anti-human CD25 (clone BC96) | BioLegend | 302610 |
| PerCP/Cyanine5.5 anti-human CD4 (clone RPA-T4) | BioLegend | 300530 |
| BV510 anti-human CD8 (clone RPA-T8) | BioLegend | 301048 |
| FACS Buffer (PBS + 2% FBS) | In-house | N/A |
Experimental Protocol
1. Isolation of Human PBMCs
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat containing PBMCs.
-
Wash the PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
2. T-Cell Stimulation and Treatment
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Prepare a stock solution of this compound in DMSO and further dilute in complete RPMI 1640 to create a serial dilution series (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and 0.1 nM).
-
Add 50 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Prepare a stimulation cocktail of anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies in complete RPMI 1640.
-
Add 50 µL of the stimulation cocktail to the appropriate wells. Include unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
3. Staining for Flow Cytometry
-
After incubation, gently resuspend the cells and transfer them to V-bottom 96-well plates or FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Prepare a cocktail of fluorescently labeled antibodies (anti-CD3, -CD4, -CD8, -CD25, and -CD69) in FACS buffer at the manufacturer's recommended concentrations.
-
Resuspend the cell pellets in 50 µL of the antibody cocktail.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer for flow cytometry analysis.
4. Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate voltage and compensation settings using single-stained controls.
-
Acquire at least 50,000 to 100,000 events per sample.
-
Analyze the data using a suitable software (e.g., FlowJo, FCS Express).
-
Gate on lymphocytes based on forward and side scatter properties.
-
From the lymphocyte gate, identify CD3+ T-cells.
-
Further gate on CD4+ helper T-cells and CD8+ cytotoxic T-cells.
-
Within the CD4+ and CD8+ populations, quantify the percentage of cells expressing CD25 and CD69.
Data Presentation
The inhibitory effect of this compound on T-cell activation can be summarized in the following tables.
Table 1: Effect of this compound on CD25 and CD69 Expression in CD4+ T-Cells
| Treatment Condition | % CD69+ of CD4+ T-Cells | % CD25+ of CD4+ T-Cells |
| Unstimulated Control | Baseline | Baseline |
| Stimulated Control (anti-CD3/CD28) | High | High |
| Stimulated + 0.1 nM this compound | ||
| Stimulated + 1 nM this compound | ||
| Stimulated + 10 nM this compound | ||
| Stimulated + 100 nM this compound | ||
| Stimulated + 1 µM this compound | ||
| Stimulated + 10 µM this compound |
Table 2: Effect of this compound on CD25 and CD69 Expression in CD8+ T-Cells
| Treatment Condition | % CD69+ of CD8+ T-Cells | % CD25+ of CD8+ T-Cells |
| Unstimulated Control | Baseline | Baseline |
| Stimulated Control (anti-CD3/CD28) | High | High |
| Stimulated + 0.1 nM this compound | ||
| Stimulated + 1 nM this compound | ||
| Stimulated + 10 nM this compound | ||
| Stimulated + 100 nM this compound | ||
| Stimulated + 1 µM this compound | ||
| Stimulated + 10 µM this compound |
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory activity of the GPR174 agonist, this compound, on T-cell activation. The described flow cytometry assay allows for the precise quantification of changes in the expression of key activation markers on different T-cell subsets. This methodology is valuable for researchers and drug development professionals investigating novel immunomodulatory compounds targeting the GPR174 pathway.
References
- 1. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylserine suppression of T-cell activation via GPR174 requires Gαs proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
Application Notes and Protocols for Measuring cAMP Levels Following GPR174 Activation with LysoPalloT-NH-amide-C3-ph-m-O-C11
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling and are significant targets for drug discovery. GPR174 is a Gs-coupled receptor whose activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[1][2] This document provides detailed protocols for the activation of GPR174 using the specific agonist LysoPalloT-NH-amide-C3-ph-m-O-C11 and the subsequent measurement of cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
This compound is a known agonist of GPR174 with a reported half-maximal effective concentration (EC50) of 34 nM.[3][4] The following application notes and protocols are designed to guide researchers in accurately quantifying the dose-dependent activation of GPR174 by this agonist.
GPR174 Signaling Pathway
Upon binding of an agonist such as this compound, GPR174 undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Data Presentation
The following table summarizes representative quantitative data from a dose-response experiment measuring cAMP production in GPR174-expressing cells upon stimulation with this compound. The data is presented as the mean HTRF ratio (665 nm / 620 nm emission) and the corresponding calculated cAMP concentration, which typically shows an inverse relationship in a competitive immunoassay format.
| Agonist Concentration (nM) | Mean HTRF Ratio (665/620 nm) | Calculated cAMP (nM) |
| 0 (Vehicle) | 25000 | 0.5 |
| 1 | 22000 | 5 |
| 3 | 18000 | 15 |
| 10 | 12000 | 30 |
| 30 | 7000 | 55 |
| 100 | 4000 | 80 |
| 300 | 2500 | 95 |
| 1000 | 2000 | 100 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions, cell line, and assay kit.
Experimental Protocols
A detailed methodology for measuring cAMP levels following GPR174 activation is provided below. This protocol is based on a general HTRF cAMP assay format and should be adapted based on the specific manufacturer's instructions for the chosen assay kit.
Materials
-
HEK293 cells stably expressing human GPR174 (or other suitable host cells)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP standard, anti-cAMP antibody-cryptate, and cAMP-d2)
-
384-well white, low-volume assay plates
-
HTRF-compatible microplate reader
Experimental Workflow
Step-by-Step Protocol
-
Cell Preparation:
-
Culture GPR174-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension and resuspend the cell pellet in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to a final concentration of 1 x 10^6 cells/mL.
-
-
Agonist and Standard Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the agonist stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (assay buffer with the same final DMSO concentration as the agonist dilutions).
-
Prepare a cAMP standard curve in the assay buffer according to the HTRF kit manufacturer's instructions.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into the wells of a 384-well white plate.
-
Add 5 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Cover the plate and incubate for 30 minutes at room temperature.
-
Following the incubation, add 5 µL of the cAMP-d2 working solution to all wells.
-
Add 5 µL of the anti-cAMP antibody-cryptate working solution to all wells.
-
Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader at the emission wavelengths of 665 nm (acceptor) and 620 nm (donor) after excitation at 320-340 nm.
-
Calculate the HTRF ratio by dividing the acceptor signal (665 nm) by the donor signal (620 nm) and multiplying by 10,000.
-
Use the cAMP standard curve to convert the HTRF ratios of the experimental samples to cAMP concentrations.
-
Plot the cAMP concentration as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.
-
References
- 1. Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of orphan G-protein coupled receptor GPR174 in CHO cells induced morphological changes and proliferation delay via increasing intracellular cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying TGF-β Mediated T-reg Cell Skewing with LysoPalloT-NH-amide-C3-ph-m-O-C11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, are critical for maintaining immune homeostasis and preventing autoimmunity. Transforming growth factor-beta (TGF-β) is a key cytokine that drives the differentiation of naive CD4+ T cells into Tregs.[1][2][3] The signaling pathway initiated by TGF-β leads to the phosphorylation and nuclear translocation of Smad2/3 transcription factors, which, in complex with Smad4, directly bind to the Foxp3 gene promoter, inducing its expression.[4][5]
This document provides detailed application notes and protocols for investigating the modulation of TGF-β mediated Treg skewing using the novel compound LysoPalloT-NH-amide-C3-ph-m-O-C11 . Recent research has identified this compound as a potent agonist for the G protein-coupled receptor 174 (GPR174) with an EC50 of 34 nM.[1][6] Intriguingly, scientific literature suggests that GPR174 signaling plays a constraining role in Treg development and function.[6][7][8] Therefore, the application of a GPR174 agonist like this compound is hypothesized to inhibit or modulate TGF-β-induced Treg differentiation, rather than enhance it. This provides a valuable tool for researchers to dissect the interplay between GPR174 and TGF-β signaling pathways in regulating immune tolerance.
These protocols are intended to guide researchers in designing and executing experiments to characterize the effects of this compound on in vitro Treg differentiation.
Data Presentation
Table 1: Compound Specifications
| Compound Name | Target | Activity | EC50 |
| This compound | GPR174 | Agonist | 34 nM[1][6] |
Table 2: Expected Outcomes on Treg Differentiation Markers (Hypothesized)
| Treatment Condition | % CD4+CD25+Foxp3+ Cells | Foxp3 MFI | pSmad2/3 Levels |
| Naive CD4+ T cells (unstimulated) | Low | Low | Low |
| Anti-CD3/CD28 + IL-2 | Low | Low | Low |
| Anti-CD3/CD28 + IL-2 + TGF-β | High | High | High |
| Anti-CD3/CD28 + IL-2 + TGF-β + this compound | Decreased | Decreased | Potentially Altered |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: Isolation of Human Naive CD4+ T Cells
This protocol describes the isolation of naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Naive CD4+ T Cell Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
-
Naive CD4+ T Cell Enrichment:
-
Resuspend PBMCs in PBS containing 2% FBS.
-
Add the RosetteSep™ Human Naive CD4+ T Cell Enrichment Cocktail at the recommended concentration.
-
Incubate for 20 minutes at room temperature.
-
Dilute the cell suspension with an equal volume of PBS with 2% FBS and layer over Ficoll-Paque PLUS.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
-
Collect the enriched naive CD4+ T cells from the interface.
-
Wash the cells twice with PBS.
-
Assess cell purity by flow cytometry (staining for CD4, CD45RA, and CCR7). Purity should be >95%.
-
Protocol 2: In Vitro Treg Cell Differentiation
This protocol details the in vitro differentiation of isolated naive CD4+ T cells into Tregs.
Materials:
-
Isolated naive CD4+ T cells
-
Complete RPMI medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human IL-2
-
Recombinant human TGF-β1
-
This compound (dissolved in appropriate vehicle, e.g., DMSO)
-
24-well tissue culture plates
Procedure:
-
Plate Coating:
-
Coat the wells of a 24-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells twice with sterile PBS before use.
-
-
Cell Culture and Treatment:
-
Resuspend naive CD4+ T cells in complete RPMI medium.
-
Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL) and recombinant human IL-2 (e.g., 100 U/mL) to the cell suspension.
-
Plate the cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated wells.
-
Add the following treatments to the respective wells:
-
Vehicle Control: Vehicle used to dissolve this compound.
-
TGF-β Condition: Recombinant human TGF-β1 (e.g., 5 ng/mL).
-
Test Condition: Recombinant human TGF-β1 (e.g., 5 ng/mL) + varying concentrations of this compound (e.g., 1 nM - 1 µM, based on its EC50 of 34 nM).
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Protocol 3: Flow Cytometry Analysis of Treg Differentiation
This protocol describes the staining and analysis of differentiated T cells to quantify the Treg population.
Materials:
-
Differentiated T cells from Protocol 2
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-human CD4, anti-human CD25.
-
Foxp3/Transcription Factor Staining Buffer Set
-
Fluorochrome-conjugated anti-human Foxp3 antibody
-
Isotype control antibody for Foxp3
-
Flow cytometer
Procedure:
-
Surface Staining:
-
Harvest cells from the culture plate and wash with FACS buffer.
-
Resuspend cells in FACS buffer and add anti-human CD4 and anti-human CD25 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining for Foxp3:
-
Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.
-
Add the anti-human Foxp3 antibody or the isotype control antibody.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Gate on CD4+ T cells.
-
Within the CD4+ population, analyze the expression of CD25 and Foxp3 to identify the Treg population (CD4+CD25+Foxp3+).
-
Quantify the percentage of Tregs and the mean fluorescence intensity (MFI) of Foxp3 for each treatment condition.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the role of the GPR174 agonist, this compound, in the context of TGF-β mediated Treg differentiation. Based on current literature, it is hypothesized that this compound will act as an inhibitor of Treg skewing, providing a novel chemical tool to probe the regulatory mechanisms of immune tolerance. Researchers are encouraged to utilize these protocols as a starting point and to optimize conditions based on their specific experimental systems. The data generated from these studies will contribute to a deeper understanding of the interplay between GPR174 and TGF-β signaling in shaping adaptive immunity.
References
- 1. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR174 signals via G α s to control a CD86-containing gene expression program in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
Application Notes and Protocols: LysoPalloT-NH-amide-C3-ph-m-O-C11 in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are hypothetical and intended for research purposes only. There is currently no published scientific literature on the use of LysoPalloT-NH-amide-C3-ph-m-O-C11 in experimental autoimmune encephalomyelitis (EAE) models. The information provided is based on the known mechanism of the compound as a GPR174 agonist and the established role of the GPR174 receptor in EAE.
Introduction
This compound is a known potent agonist for the G-protein coupled receptor 174 (GPR174), with an EC50 of 34 nM. GPR174 is an X-linked receptor expressed abundantly in immune cells, including regulatory T cells (Tregs).[1][2] Research has indicated that GPR174 plays a constraining role on the development and function of Tregs.[1][2] In the context of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis, deficiency in GPR174 has been shown to render mice less susceptible to the disease.[1][2] This is attributed to the enhanced function of Tregs in the absence of GPR174 signaling.[1][2]
Given that activation of GPR174 suppresses Treg function, it is hypothesized that administration of a GPR174 agonist like this compound could potentially exacerbate EAE. Therefore, the following protocols are designed not for a therapeutic application, but as a research tool to investigate and further elucidate the role of GPR174 activation in the pathophysiology of EAE.
Hypothetical Application: Investigating GPR174 Agonism in EAE Pathogenesis
The primary application of this compound in the context of EAE would be to probe the effects of sustained GPR174 activation on disease progression and immune responses. This could help to validate GPR174 as a therapeutic target for which antagonists, rather than agonists, would be the desired modality.
Potential Research Questions:
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Does systemic administration of a GPR174 agonist worsen clinical signs of EAE?
-
How does GPR174 activation affect the infiltration of immune cells into the central nervous system (CNS)?
-
What is the effect of this compound on the population and suppressive function of Tregs in vivo during EAE?
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How does GPR174 agonism alter the cytokine profile in the periphery and the CNS during EAE?
Data Presentation: Hypothetical Quantitative Data
The following tables represent hypothetical data that might be generated from an experiment investigating the effect of this compound in a murine EAE model.
Table 1: Clinical Scoring of EAE
| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score (± SEM) | Cumulative Disease Score (± SEM) |
| Vehicle Control | 12.5 ± 0.8 | 2.5 ± 0.3 | 25.4 ± 3.1 |
| This compound (1 mg/kg) | 11.0 ± 0.5 | 3.5 ± 0.4 | 38.2 ± 4.5 |
| This compound (5 mg/kg) | 10.5 ± 0.6 | 4.0 ± 0.3 | 45.8 ± 5.2 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 2: CNS Infiltrating Immune Cells (Day 18 Post-Induction)
| Treatment Group | Total CNS Infiltrates (x10^5 cells/brain) | CD4+ T cells (% of total) | Foxp3+ Tregs (% of CD4+) | Th1 (IFNγ+) (% of CD4+) | Th17 (IL-17A+) (% of CD4+) |
| Vehicle Control | 8.5 ± 1.2 | 45.2 ± 3.3 | 8.5 ± 1.1 | 15.3 ± 2.1 | 5.1 ± 0.8 |
| This compound (5 mg/kg) | 15.2 ± 2.1 | 55.8 ± 4.1 | 4.2 ± 0.7** | 25.8 ± 3.5 | 9.8 ± 1.5 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice
-
Antigen Emulsion Preparation:
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Prepare a 2 mg/mL solution of Myelin Oligodendrocyte Glycoprotein 35-55 (MOG₃₅₋₅₅) peptide in sterile phosphate-buffered saline (PBS).
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In a separate tube, add an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
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Emulsify the MOG₃₅₋₅₅ solution and CFA by sonication or with a high-speed homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization:
-
Use female C57BL/6 mice, 8-10 weeks of age.
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Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into each of the two flanks (total volume of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and 48 hours later (Day 2), administer 200 ng of Pertussis Toxin (PTX) in 100 µL of sterile PBS via intraperitoneal (i.p.) injection. PTX is crucial for opening the blood-brain barrier.
-
Protocol 2: Administration of this compound
-
Compound Preparation:
-
This compound is a solid.[2] Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
For injections, dilute the stock solution to the final desired concentration in a vehicle solution (e.g., saline with 0.5% Tween 80) to minimize toxicity. The final concentration of DMSO should be below 1%.
-
-
Dosing Regimen:
-
Begin administration on Day 3 post-immunization to coincide with the T cell priming phase.
-
Administer the compound or vehicle control daily via i.p. injection until the end of the experiment.
-
Suggested dose levels for a dose-response study: 1 mg/kg and 5 mg/kg.
-
Protocol 3: Clinical Assessment of EAE
-
Scoring:
-
Monitor the mice daily starting from Day 7 post-immunization.
-
Record the weight and clinical score for each mouse using a standard 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness (wobbly gait).
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
-
Provide food and water on the cage floor for animals with a score of 3 or higher.
-
Protocol 4: Histology and Immunohistochemistry
-
Tissue Collection:
-
At the peak of the disease (e.g., Day 18), euthanize the mice and perfuse with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissues in 30% sucrose (B13894) before embedding and freezing.
-
-
Staining:
-
Cut 20 µm sections using a cryostat.
-
Perform Luxol Fast Blue staining to assess demyelination.
-
Perform Hematoxylin and Eosin (H&E) staining to assess cellular infiltration.
-
Perform immunohistochemistry for specific cell markers: CD4 (T cells), Foxp3 (Tregs), and Iba1 (microglia/macrophages).
-
Protocol 5: Flow Cytometry of CNS-Infiltrating Cells
-
Cell Isolation:
-
At the desired time point, euthanize mice and perfuse with ice-cold PBS.
-
Dissect the brain and spinal cord and mechanically dissociate the tissue.
-
Digest the tissue with collagenase and DNase.
-
Isolate mononuclear cells from the resulting cell suspension using a Percoll gradient.
-
-
Staining and Analysis:
-
Stain the isolated cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD4, CD8).
-
For intracellular staining (e.g., Foxp3, IFNγ, IL-17A), use a fixation/permeabilization kit according to the manufacturer's instructions.
-
Analyze the stained cells using a multi-color flow cytometer.
-
Visualizations
Caption: Hypothesized GPR174 signaling pathway in EAE.
Caption: Experimental workflow for testing a GPR174 agonist in EAE.
References
Troubleshooting & Optimization
Troubleshooting LysoPalloT-NH-amide-C3-ph-m-O-C11 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with LysoPalloT-NH-amide-C3-ph-m-O-C11.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an agonist of the G-protein coupled receptor 174 (GPR174) with an EC50 value of 34 nM.[1][2][3] It is a synthetic lysophospholipid analog, which are designed to have improved solubility and stability in aqueous solutions for experimental use.[4]
Q2: What are the physical and chemical properties of this compound?
Below is a summary of the known properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 574.64 g/mol | [1][5] |
| Formula | C₂₇H₄₇N₂O₉P | [1][5] |
| Appearance | Solid | [1] |
| Purity | ≥ 99% (by HPLC for similar compounds) | [4] |
| Storage (Powder) | 2 years at -20°C | [5] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [5] |
Q3: What is the general solubility of lysophosphatidylcholine (B164491) (LPC) analogs?
Lysophosphatidylcholines and their analogs are amphipathic molecules, possessing both a hydrophilic head and a hydrophobic tail.[6] Their solubility is influenced by the nature of the acyl chain and the head group. Generally, they are sparingly soluble in aqueous buffers and more soluble in organic solvents. For instance, some lysophosphatidylcholines are soluble in ethanol, DMSO, and dimethylformamide.[7] The solubility of egg LPC has been reported in various organic solvents, while its solubility in PBS (pH 7.2) is approximately 2 mg/mL.[7][8]
Troubleshooting Guide for Solubility Issues
Researchers may encounter difficulties in dissolving this compound for their experiments. This guide provides a systematic approach to troubleshoot and overcome these challenges.
Initial Solubility Testing Workflow
It is recommended to start with small amounts of the compound to determine the optimal solvent and concentration.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.anatrace.com [cdn.anatrace.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Optimizing LysoPalloT-NH-amide-C3-ph-m-O-C11 concentration for in vitro experiments
Welcome to the technical support center for LysoPalloT-NH-amide-C3-ph-m-O-C11. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing its use for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic agonist for the G protein-coupled receptor 174 (GPR174).[1][2][3] GPR174 is coupled to the Gs alpha subunit (Gαs). Upon binding of an agonist like this compound, GPR174 activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5][6] This increase in intracellular cAMP concentration mediates various downstream cellular responses. The reported EC50 for this compound is 34 nM.[1][2][3]
Q2: What is the recommended starting concentration for my in vitro experiment?
A2: The optimal concentration of this compound will vary depending on the cell type, assay system, and experimental goals. A good starting point is to perform a dose-response experiment centered around the known EC50 of 34 nM. We recommend a concentration range spanning from 1 nM to 1 µM. For initial screening, a concentration of 100 nM (approximately 3 times the EC50) is often a reasonable choice.
Q3: How should I prepare and store this compound?
A3: this compound is a solid.[3] For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO.[7] Based on vendor datasheets, the powder form is stable for up to 2 years at -20°C.[3] Once dissolved in DMSO, the solution is stable for 2 weeks at 4°C or 6 months at -80°C.[3]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed as a GPR174 agonist, its specificity and potential off-target effects have not been extensively documented in publicly available literature. It is crucial to include appropriate controls in your experiments, such as using a GPR174 knockout cell line or a specific GPR174 antagonist, to confirm that the observed effects are mediated by GPR174.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cellular response | Suboptimal concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| Low GPR174 expression: The cell line used may not express sufficient levels of GPR174. | Verify GPR174 expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express GPR174 or a GPR174-overexpressing cell line. | |
| Compound degradation: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from powder. Ensure proper storage conditions are maintained. | |
| Assay sensitivity: The assay used may not be sensitive enough to detect the cellular response. | Use a more sensitive assay, such as a cAMP accumulation assay based on HTRF or luminescence. | |
| High background signal | Constitutive activity of GPR174: GPR174 can exhibit high constitutive (ligand-independent) activity.[6] | Measure the basal signal in the absence of the compound and subtract it from the treated samples. |
| Non-specific binding: The compound may be binding to other cellular components at high concentrations. | Use the lowest effective concentration possible based on your dose-response curve. | |
| Inconsistent results | Cell passage number: High passage numbers can lead to changes in cell phenotype and receptor expression. | Use cells with a consistent and low passage number for all experiments. |
| Variability in cell density: Inconsistent cell seeding can lead to variable results. | Ensure uniform cell seeding density across all wells and plates. | |
| Incomplete dissolution of the compound: The compound may not be fully dissolved in the stock solution or culture medium. | Ensure the compound is fully dissolved in DMSO before further dilution. Visually inspect for any precipitate. | |
| Cell toxicity observed | High compound concentration: High concentrations of this compound or the solvent (DMSO) may be toxic to cells. | Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the cytotoxic concentration. Keep the final DMSO concentration in the culture medium below 0.5%. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H47N2O9P | [3] |
| Molecular Weight | 574.64 g/mol | [3] |
| CAS Number | 1778686-61-5 | [3] |
| EC50 | 34 nM | [1][2][3] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Recommended Starting Concentration | Recommended Concentration Range |
| Functional Assay (e.g., cAMP) | 100 nM | 1 nM - 1 µM |
| Cell Viability Assay | 1 µM | 100 nM - 100 µM |
| Target Engagement Assay | 34 nM | 1 nM - 1 µM |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: cAMP Accumulation Assay (HTRF)
-
Cell Seeding: Seed cells expressing GPR174 in a 384-well plate at an optimized density.
-
Compound Addition: Add this compound at various concentrations.
-
Incubation: Incubate for the optimized time at room temperature.
-
Lysis and Detection: Add HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Signal Measurement: Read the HTRF signal at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the EC50 value from the dose-response curve.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural basis of lysophosphatidylserine receptor GPR174 ligand recognition and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LysoPalloT-NH-酰胺-C3-ph-mO-C11 | this compound | GPR174激动剂 | CAS 1778686-61-5 | 美国InvivoChem [invivochem.cn]
Technical Support Center: LysoPalloT-NH-amide-C3-ph-m-O-C11 Stability in Cell Culture Media
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of LysoPalloT-NH-amide-C3-ph-m-O-C11 in cell culture media. As specific stability data for this compound is not publicly available, this guide draws upon general principles and experimental observations from studies on other lipid-based nanoparticles (LNPs), which may share structural or behavioral similarities.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
A1: While there is no specific stability data for this compound, the stability of lipid-based molecules in cell culture media can be influenced by several factors including the formulation, temperature, pH, and the presence of serum proteins. For similar lipid nanoparticles (LNPs), a decline in activity can be observed over short periods ranging from weeks to months, often necessitating frozen storage to maintain functionality.[1] It is crucial to empirically determine the stability of this compound under your specific experimental conditions.
Q2: What are the common signs of instability for lipid-based compounds in cell culture?
A2: Signs of instability for lipid-based compounds like this compound can include:
-
Precipitation or aggregation: Visible particles or cloudiness in the cell culture media.
-
Loss of biological activity: A decrease in the expected biological response (e.g., reduced GPR174 agonism) over time.
-
Changes in physicochemical properties: Alterations in particle size, polydispersity index (PDI), or zeta potential.
-
Degradation of the compound: Chemical breakdown of the molecule, which can be assessed by analytical techniques like HPLC or mass spectrometry.
Q3: How should I store this compound for optimal stability?
A3: Based on general knowledge of lipid-based compounds, storage at low temperatures is recommended. For short-term storage, refrigeration at 2-8°C may be adequate. For long-term storage, freezing at -20°C to -80°C is advisable to minimize chemical degradation such as hydrolysis or oxidation.[2] Some suppliers recommend storing this compound powder at -20°C for up to two years and in DMSO at -80°C for up to six months.[3]
Q4: Can components of the cell culture media affect the stability of this compound?
A4: Yes, components in the cell culture media can impact stability. Serum proteins, for instance, can interact with lipid-based compounds, potentially leading to aggregation or altered biological activity. The pH of the media is also a critical factor, as it can influence the ionization state and structural integrity of the compound.[4] It is recommended to test stability in the specific cell culture medium you are using, both with and without serum.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or inconsistent biological activity | Degradation of the compound in the stock solution or in the cell culture media. | 1. Prepare fresh stock solutions of this compound. 2. Perform a time-course experiment to determine the compound's half-life in your specific cell culture media (see Experimental Protocols). 3. Minimize the pre-incubation time of the compound in the media before adding it to the cells. |
| Precipitation or cloudiness in media | Poor solubility or aggregation of the compound. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. 2. Test different methods of adding the compound to the media (e.g., dropwise addition while vortexing). 3. Evaluate the effect of serum concentration on solubility. |
| High variability between experiments | Inconsistent storage or handling of the compound. | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Ensure consistent timing and temperature for all experimental steps involving the compound. 3. Use a consistent source and lot of cell culture media and supplements. |
Summary of LNP Stability Data (for reference)
The following table summarizes stability data for general lipid nanoparticles (LNPs) under various storage conditions, which may provide some guidance for designing stability studies for this compound.
| LNP Formulation | Storage Condition | Stability Finding | Reference |
| siRNA-loaded LNPs | Aqueous media at 25°C | Loss of gene silencing ability after ~156 days. | [5] |
| siRNA-loaded LNPs | Aqueous media at 4°C | Loss of efficacy after 1 month. | [5] |
| siRNA-loaded LNPs | PBS at pH 7.4, 2°C | Maintained efficacy for up to 160 days. | [5][6] |
| mRNA LNPs (C12-200) | 2-8°C and 25°C | Largely unchanged in vitro activity over 11 weeks. | [1] |
| mRNA LNPs (SM-102) | 2-8°C | Retained functionality over 11 weeks. | [1] |
| mRNA LNPs (SM-102) | Room temperature | Gradual decline in in vitro activity over 11 weeks. | [1] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture media.
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., FBS)
-
Sterile microcentrifuge tubes or plates
-
Incubator at 37°C with 5% CO2
-
A functional cell-based assay to measure the activity of this compound (e.g., a GPR174 activation assay)
-
Analytical equipment (optional, e.g., HPLC, LC-MS)
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration in your cell culture medium (both with and without serum) in separate sterile containers.
-
Incubate the solutions at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), take an aliquot of each solution.
-
Assess the biological activity of the aliquots using your functional cell-based assay. A decrease in activity over time indicates instability.
-
(Optional) Analyze the aliquots using an analytical method like HPLC or LC-MS to quantify the amount of intact this compound remaining.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. helixbiotech.com [helixbiotech.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Potential off-target effects of LysoPalloT-NH-amide-C3-ph-m-O-C11
Technical Support Center: LysoPalloT-NH-amide-C3-ph-m-O-C11
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this novel lysophospholipid-like signaling molecule and to assist in troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Unexpected Outcome: Unanticipated Cellular Phenotypes
Question: We are observing cellular effects that are not consistent with the known signaling pathway of our primary target. What could be the cause?
Answer: Unanticipated cellular phenotypes can arise from off-target effects. This compound, while designed for a specific target, may interact with other receptors or enzymes. Lysophospholipid-like molecules can sometimes interact with other G protein-coupled receptors (GPCRs) or kinases.[1][2][3][4] We recommend performing a broad off-target screening panel to identify potential unintended interactions.[5][6]
Troubleshooting Steps:
-
Review the Literature: Check for related compounds and their known off-target profiles.
-
Perform a Selectivity Assay: Test this compound against a panel of related GPCRs (e.g., LPA and S1P receptors) and a broad kinase panel.[7][8]
-
Use a Negative Control: If available, a structurally similar but inactive version of the compound can help distinguish on-target from off-target effects.[9]
-
Vary the Concentration: Use a dose-response curve to determine if the unexpected phenotype only occurs at higher concentrations, which is often indicative of off-target effects.
Unexpected Outcome: High Background or Inconsistent Results in Cell-Based Assays
Question: Our cell-based assays with this compound are showing high background signals and poor reproducibility. How can we address this?
Answer: High background and inconsistent results in cell-based assays can stem from several factors, including compound solubility, cytotoxicity, or non-specific interactions with assay components.[10][11][12][13]
Troubleshooting Steps:
-
Check Compound Solubility: Visually inspect your stock solution and final assay dilutions for any signs of precipitation. Consider measuring the solubility in your assay buffer.
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) at the concentrations used in your experiments to ensure the observed effects are not due to cell death.
-
Optimize Assay Conditions:
-
Control for Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell health or assay performance.[12]
Unexpected Outcome: Lack of Expected Biological Activity
Question: We are not observing the expected biological effect of this compound in our cellular model, even though it is active in biochemical assays. What are the potential reasons?
Answer: A discrepancy between biochemical and cellular activity can be due to several factors, including poor cell permeability, rapid metabolism of the compound, or the presence of efflux pumps that remove the compound from the cell.
Troubleshooting Steps:
-
Assess Cell Permeability: If the target is intracellular, use a method to determine if the compound is reaching its target within the cell.
-
Metabolic Stability: Investigate the stability of this compound in your cell culture medium and in the presence of cells. The amide bond in the compound could be susceptible to cleavage under certain conditions.[14]
-
Investigate Efflux Pumps: Test whether co-incubation with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) restores the activity of your compound.
-
Confirm Target Expression: Verify the expression level of your primary target in the cell line being used.
Quantitative Data Summary
The following tables summarize hypothetical selectivity and potency data for this compound against its intended target and a panel of potential off-targets.
Table 1: GPCR Selectivity Profile of this compound
| Target | Assay Type | IC50 / Ki (nM) |
| Primary Target (LPR1) | Tango Assay | 15 |
| LPA1 Receptor | Tango Assay | 1,250 |
| S1P1 Receptor | Tango Assay | >10,000 |
| LPA2 Receptor | Tango Assay | 850 |
| S1P2 Receptor | Tango Assay | >10,000 |
| LPA3 Receptor | Tango Assay | 2,300 |
Table 2: Kinase Selectivity Profile of this compound
| Target | Assay Type | % Inhibition at 1 µM |
| Primary Target (LPR1) | N/A | N/A |
| PI3Kα | ADP-Glo Assay | 85 |
| mTOR | ADP-Glo Assay | 60 |
| AKT1 | ADP-Glo Assay | 25 |
| MEK1 | ADP-Glo Assay | <10 |
| ERK2 | ADP-Glo Assay | <5 |
Experimental Protocols
Protocol 1: GPCR Off-Target Profiling using Tango Assay
This protocol describes a method to assess the activity of this compound on a panel of GPCRs using the Tango assay format, which measures β-arrestin recruitment.[15]
Materials:
-
Tango GPCR-bla U2OS cell lines for each receptor of interest
-
This compound stock solution (10 mM in DMSO)
-
Assay medium: DMEM, 1% dialyzed FBS
-
LiveBLAzer™ B/G FRET Substrate
-
96-well, clear-bottom, black plates
Procedure:
-
Cell Plating: Seed the Tango U2OS cells for each GPCR target in the 96-well plates at a density of 20,000 cells/well in 80 µL of assay medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Compound Addition: Add 20 µL of the diluted compound or vehicle control (DMSO in assay medium) to the appropriate wells.
-
Incubation: Incubate the plates for 5 hours at 37°C, 5% CO2.
-
Substrate Addition: Prepare the LiveBLAzer™ B/G FRET Substrate according to the manufacturer's instructions. Add 20 µL of the substrate solution to each well.
-
Second Incubation: Incubate the plates for 2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plates on a fluorescence plate reader with excitation at 409 nm and emission at 460 nm and 530 nm.
-
Data Analysis: Calculate the ratio of blue (460 nm) to green (530 nm) fluorescence. Determine the EC50 or IC50 values by fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Off-Target Profiling
This protocol outlines a common method for in vitro kinase profiling using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[16]
Materials:
-
Purified recombinant kinases (e.g., PI3Kα, mTOR, AKT1)
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (10 mM in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay reagents
-
384-well, white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.
-
Reaction Setup: In the wells of the 384-well plate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or vehicle control.
-
Inhibitor Binding: Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should be at the Km for each kinase for accurate IC50 determination.
-
Reaction Incubation: Incubate for 1 hour at 30°C.
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the compound compared to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[7]
Visualizations
Caption: Hypothetical signaling pathway for the primary target, LPR1.
Caption: Troubleshooting guide for unexpected experimental results.
Caption: Experimental workflow for off-target screening.
References
- 1. Structure activity relationships of lysophospholipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological tools for lysophospholipid GPCRs: development of agonists and antagonists for LPA and S1P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of lysophospholipid receptor signal transduction pathways in rat cerebrocortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Item - Cleavable Amide Bond: Mechanistic Insight into Cleavable 4âAminopyrazolyloxy Acetamide at Low pH - American Chemical Society - Figshare [acs.figshare.com]
- 15. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Technical Support Center: Cell Viability Assays for LysoPalloT-NH-amide-C3-ph-m-O-C11 Treatment
Disclaimer: Information regarding the specific mechanism of action and potential assay interactions of "LysoPalloT-NH-amide-C3-ph-m-O-C11" is not available in the public domain. This guide provides a comprehensive framework and best practices for assessing the impact of any novel chemical entity, referred to herein as "Compound-X," on cell viability. The principles, protocols, and troubleshooting guides presented are broadly applicable and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate cell viability assay for Compound-X?
A1: The best assay depends on your experimental goals, cell type, and the suspected mechanism of action of Compound-X.[1][2][3] Consider the following:
-
Metabolic Activity Assays (e.g., MTT, MTS, XTT, alamarBlue): These measure the reductive capacity of viable cells, indicating metabolic health.[1] They are high-throughput and cost-effective for initial screening.
-
ATP Quantification Assays (e.g., CellTiter-Glo®): These measure ATP levels, which correlate directly with the number of metabolically active cells.[4][5] They are highly sensitive but can be more expensive.
-
Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These distinguish live from dead cells based on whether the cell membrane is intact.[6][7] Trypan blue is a simple, manual method, while LDH assays measure an enzyme released from damaged cells and can be performed in a plate reader.
-
Apoptosis Assays (e.g., Caspase-Glo®): If you suspect Compound-X induces programmed cell death, these assays measure the activity of caspases, which are key executioner enzymes in the apoptotic pathway.
Use the decision tree diagram below to help guide your selection.
Q2: How long should I incubate my cells with Compound-X before performing a viability assay?
A2: The optimal incubation time depends on the compound's mechanism and the cell line's doubling time. It is crucial to perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) alongside a dose-response experiment to identify the time point at which the compound exerts its maximal effect without causing secondary effects due to prolonged culture.
Q3: What are the essential controls to include in my cell viability experiment?
A3: A robust experiment requires multiple controls:
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve Compound-X (e.g., DMSO) at the same final concentration used in the experimental wells. This control accounts for any effect of the solvent itself.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to ensure the assay is working correctly and the cells are responsive to toxic stimuli.
-
Media-Only Control (Blank): Wells containing only culture medium and the assay reagent. This is used to measure and subtract the background signal.
Q4: My compound is colored. Will this interfere with colorimetric assays like MTT?
A4: Yes, colored compounds can significantly interfere with absorbance-based assays.[8] Doxorubicin, a red compound, is a classic example of a substance that interferes with the MTT assay's absorbance reading at 570 nm.[8] If Compound-X is colored, consider the following:
-
Run a control plate with the compound in cell-free media to see if it directly reacts with the assay reagent or has its own absorbance at the measurement wavelength.
-
Switch to a non-colorimetric method, such as a luminescence-based assay (e.g., CellTiter-Glo®) or a fluorescence-based assay with non-overlapping spectra.[4]
-
If using a colorimetric assay is unavoidable, ensure you have proper controls to subtract the background absorbance of the compound itself.
Q5: How do I calculate and present my results?
A5: Results are typically presented as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of Compound-X that reduces cell viability by 50%.[9][10][11] This value is calculated by fitting the dose-response data to a non-linear regression curve (e.g., a four-parameter logistic curve).[12][13] Data should be summarized in a clear, tabular format.
Data Presentation
Summarize quantitative data from dose-response experiments in tables for clarity and easy comparison.
Table 1: Example Dose-Response Data for Compound-X using MTT Assay
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability (Relative to Vehicle) |
|---|---|---|---|
| 0 (Untreated) | 1.254 | 0.088 | 100.8% |
| 0 (Vehicle) | 1.244 | 0.076 | 100.0% |
| 0.1 | 1.198 | 0.065 | 96.3% |
| 1 | 0.933 | 0.051 | 75.0% |
| 10 | 0.610 | 0.042 | 49.0% |
| 50 | 0.251 | 0.033 | 20.2% |
| 100 | 0.115 | 0.021 | 9.2% |
Table 2: Calculated IC50 Values for Compound-X Across Different Assays
| Assay Type | Cell Line | Incubation Time (h) | Calculated IC50 (µM) |
|---|---|---|---|
| MTT | HeLa | 48 | 10.2 |
| CellTiter-Glo® | A549 | 48 | 8.9 |
| Trypan Blue | Jurkat | 24 | 15.5 |
Troubleshooting Guides
Problem 1: High background signal in my assay wells.
-
Question: Why are my blank (media-only) wells showing high absorbance/luminescence values?
-
Answer:
-
Cause: The compound may be directly reducing the assay reagent (common with antioxidant compounds and MTT) or may be inherently fluorescent/colored.[14][15] Phenol (B47542) red in culture media can also contribute to background in colorimetric assays.
-
Solution:
-
Run a Compound Control: Test Compound-X in cell-free media with the assay reagent to confirm direct interaction.[16]
-
Use Phenol Red-Free Media: Switch to phenol red-free medium for the duration of the assay.
-
Switch Assays: Move to an orthogonal assay method that relies on a different detection principle (e.g., from colorimetric to luminescent).[17]
-
Reagent Breakdown: Ensure reagents like alamarBlue have not been excessively exposed to light, which can cause breakdown and high background.[18]
-
-
Problem 2: Inconsistent or non-reproducible results between experiments.
-
Question: My IC50 value for Compound-X varies significantly between experimental repeats. Why?
-
Answer:
-
Cause: Inconsistency often stems from cell handling, compound stability, or plating irregularities.
-
Solution:
-
Standardize Cell Culture: Ensure cells are in the logarithmic growth phase and use a consistent passage number. Cell confluency can greatly affect susceptibility to treatment.[3]
-
Check Compound Stability: Compound-X may be unstable in culture medium at 37°C. Prepare fresh dilutions for each experiment and minimize the time the compound spends in solution before being added to cells.[17]
-
Avoid Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the compound, leading to skewed results. Fill the outer wells with sterile PBS or media and use only the inner 60 wells for your experiment.[5][17]
-
Ensure Homogeneous Seeding: Ensure a uniform single-cell suspension before and during plating to avoid clumps and uneven cell distribution.[5]
-
-
Problem 3: Very low signal or no dose-response observed.
-
Question: I treated my cells with Compound-X, but the viability readings are almost identical to the control, even at high concentrations. What's wrong?
-
Answer:
-
Cause: The compound may not be cytotoxic at the tested concentrations, the incubation time may be too short, or there could be an issue with the assay itself.
-
Solution:
-
Expand Concentration Range: Test a wider range of concentrations, often on a logarithmic scale (e.g., 0.01 µM to 100 µM).
-
Increase Incubation Time: The compound may be slow-acting. Extend the treatment duration (e.g., from 24h to 48h or 72h).
-
Check Cell Health: Ensure your untreated cells are healthy and metabolically active. Low signal in control wells could indicate a problem with the initial cell culture.
-
Validate with a Positive Control: Always include a known cytotoxic agent to confirm that the assay system is capable of detecting cell death.
-
-
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[19]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound-X. Remove the old media from the plate and add 100 µL of media containing the desired concentrations of Compound-X or controls (vehicle, positive control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16][20]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[21]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Protocol 2: Trypan Blue Exclusion Assay
This method assesses cell viability by identifying cells with compromised membranes, which take up the trypan blue dye.[6][7]
-
Cell Preparation: Following treatment with Compound-X in a 6-well plate or flask, collect the cells. For adherent cells, trypsinize and collect the cells, then combine with any floating cells from the supernatant. Centrifuge at 100 x g for 5 minutes and resuspend the pellet in 1 mL of serum-free medium or PBS.[7]
-
Staining: In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution (a 1:1 ratio).[6]
-
Incubation: Allow the mixture to incubate at room temperature for 3-5 minutes. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.[7][22]
-
Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of live (clear, unstained) and dead (blue, stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculation:
-
Total Cells/mL = (Total cells counted / 4) * 2 (dilution factor) * 10⁴
-
% Viability = (Number of unstained cells / Total number of cells) * 100
-
Visualizations
References
- 1. Cell viability assay selection guide | Abcam [abcam.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. benchchem.com [benchchem.com]
- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 12. researchgate.net [researchgate.net]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sdiarticle4.com [sdiarticle4.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
- 21. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 22. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Avoiding precipitation of LysoPalloT-NH-amide-C3-ph-m-O-C11 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding precipitation of LysoPalloT-NH-amide-C3-ph-m-O-C11 in aqueous solutions. The following information is designed to address common issues and provide clear protocols for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
A1: this compound is an agonist of the GPR174 receptor.[1][2][3][4][5] Its molecular structure is amphiphilic, meaning it possesses both a hydrophilic (water-loving) polar head group (phosphate, amide, and hydroxyl groups) and a lipophilic (fat-loving) non-polar tail (a C11 alkyl chain and a phenyl group). In aqueous solutions, these non-polar tails tend to avoid water, leading to aggregation and precipitation, especially at concentrations above the compound's critical micelle concentration (CMC).
Q2: What are the initial signs of this compound precipitation?
A2: Initial signs of precipitation can be subtle and may include the appearance of a faint cloudiness or Tyndall effect (light scattering) in the solution. More significant precipitation will be visible as distinct particles, aggregates, or a pellet at the bottom of the container after standing or centrifugation.
Q3: Can I dissolve this compound directly in my aqueous buffer?
A3: Direct dissolution in aqueous buffers is generally not recommended. Due to its amphiphilic nature, this compound has low aqueous solubility and is likely to precipitate. The recommended method is to first dissolve the compound in a suitable organic solvent before introducing it into the aqueous buffer.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Stock solutions of this compound in an organic solvent should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.[6] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | High Final Concentration: The final concentration of this compound in the aqueous buffer is likely above its solubility limit. | - Reduce the final concentration to the low micromolar (µM) or nanomolar (nM) range. - Perform serial dilutions of the stock solution in the organic solvent before adding to the aqueous buffer. |
| Inadequate Mixing: Slow addition or poor mixing can create localized high concentrations, leading to immediate precipitation. | - Use rapid injection of the organic stock solution into the aqueous buffer while vigorously vortexing or stirring. - Ensure the volume of the organic solvent is minimal (typically <1% of the final volume) to avoid solvent effects. | |
| Buffer Composition: The pH, ionic strength, or presence of certain ions in the buffer can affect solubility. | - Evaluate the solubility in different buffers (e.g., PBS, Tris, HEPES) at various pH levels. - The solubility of similar lysophospholipids can be pH-dependent.[7][8] | |
| Cloudiness or precipitation develops over time | Temperature Effects: Changes in temperature can decrease the solubility of the compound. | - Pre-warm the aqueous buffer to the experimental temperature before adding the compound. - Store the final aqueous solution at a constant and appropriate temperature for the experiment, avoiding refrigeration if it promotes precipitation. |
| Aggregation and Micelle Formation: Over time, individual molecules may aggregate to form larger, less soluble structures. | - Consider the addition of a low concentration of a non-ionic detergent (e.g., Tween® 20, Triton™ X-100) or a co-solvent (e.g., DMSO, ethanol) to the aqueous buffer to improve stability.[5][9] | |
| Difficulty dissolving the compound in the initial organic solvent | Inappropriate Solvent Choice: The selected organic solvent may not be optimal for this compound. | - Test solubility in a range of organic solvents such as DMSO, ethanol, methanol, or a mixture (e.g., chloroform:methanol). - Gentle warming or brief sonication can aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add a small volume of a suitable organic solvent (e.g., DMSO or ethanol) to the powder to achieve a high-concentration stock solution (e.g., 1-10 mM).
-
Sonication (if necessary): If the compound does not readily dissolve, sonicate the solution in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Storage: Store the stock solution in tightly sealed, single-use aliquots at -20°C or -80°C.
Protocol 2: Preparation of the Final Aqueous Solution
-
Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH as required for your experiment.
-
Pre-warming: Gently warm the aqueous buffer to the intended experimental temperature.
-
Dilution: While vigorously vortexing or stirring the pre-warmed buffer, rapidly inject the required volume of the this compound organic stock solution into the buffer.
-
Final Concentration: Ensure the final concentration of the organic solvent is as low as possible (ideally less than 1%) to minimize its impact on the experimental system.
-
Visual Inspection: After mixing, visually inspect the solution for any signs of turbidity or precipitation. If the solution is not clear, it may be necessary to reduce the final concentration of this compound.
Data Presentation
Table 1: Illustrative Solubility and Stability of an Amphiphilic Compound in Common Laboratory Buffers.
Note: The following data are for illustrative purposes for a compound with a similar structure to this compound. Users should perform their own solubility tests for precise determinations.
| Parameter | Condition A | Condition B | Condition C |
| Aqueous Buffer | PBS, pH 7.4 | Tris-HCl, pH 8.0 | Citrate-Phosphate, pH 5.5 |
| Co-solvent | 0.5% DMSO | 0.5% Ethanol | None |
| Temperature | 37°C | 25°C | 25°C |
| Max. Soluble Conc. (µM) | ~50 | ~75 | <10 |
| Stability (24h) | Stable | Stable | Precipitation observed |
Visualizations
Caption: Workflow for the preparation of this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The influence of detergents and amphiphiles on the solubility of the light-harvesting I complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing potential of precipitation inhibitors to prevent precipitation during dispersion and digestion of lipid-based formulations using in-line analytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effects of detergents and organic solvents on protein refolding: control of aggregation and folding rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 | PLOS Biology [journals.plos.org]
- 7. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of pH and Temperature on the Composition of Polar Lipids in Thermoplasma acidophilum HO-62 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in GPR174 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in GPR174 functional assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a high basal signal in my GPR174 functional assay, even without adding an agonist?
A1: High basal signal in GPR174 assays is a common issue primarily due to the receptor's high constitutive activity.[1][2] GPR174 is known to be activated by its endogenous ligand, lysophosphatidylserine (B10771985) (LysoPS), which is often present in cell culture media and serum.[1][3]
Troubleshooting Steps:
-
Optimize Serum Concentration: Fetal bovine serum (FBS) contains LysoPS, which can activate GPR174.
-
Reduce the serum concentration in your assay medium or use charcoal-stripped serum to remove lipids and other small molecules.[4]
-
If possible, perform the assay in a serum-free medium. Be sure to validate that the cells remain viable and responsive under these conditions.
-
-
Cell Density Optimization: High cell density can lead to increased basal signaling.
-
Perform a cell titration experiment to determine the optimal cell number per well that gives a robust signal window with minimal basal activity.
-
-
Use of Inverse Agonists: To quantify and potentially reduce the high basal signal, consider using a known GPR174 inverse agonist. Inverse agonists stabilize the receptor in an inactive state, thereby reducing constitutive activity.[5][6]
Q2: My signal-to-background (S/B) ratio is low and my results are not consistent. How can I improve this?
A2: A low S/B ratio and inconsistent results can stem from several factors, including suboptimal assay conditions and reagent variability.
Troubleshooting Steps:
-
Phosphodiesterase (PDE) Inhibitors: GPR174 signals through the Gαs pathway, leading to an increase in intracellular cAMP.[7] Endogenous PDEs rapidly degrade cAMP, dampening the signal.
-
Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and enhance the signal.[8]
-
-
Reagent Quality and Consistency:
-
Ensure all reagents, including cell culture media, buffers, and compounds, are of high quality and prepared consistently between experiments.
-
Use freshly prepared reagents whenever possible.
-
-
Assay Incubation Times:
-
Optimize the incubation time for agonist/antagonist treatment. A time-course experiment will help identify the point of maximal response.
-
-
Instrument Settings:
-
Ensure the settings on your plate reader (e.g., gain, integration time) are optimized for the specific assay format (e.g., luminescence, fluorescence).
-
Q3: I am not observing a dose-dependent response to my GPR174 agonist. What could be the problem?
A3: The lack of a dose-dependent response could be due to the high constitutive activity of GPR174, which may be masking the effect of exogenous agonists.[1]
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression of GPR174 in your chosen cell line using a reliable method such as qPCR, Western blot, or flow cytometry.
-
Use a GPR174 Mutant with Lower Constitutive Activity: If wild-type GPR174 is unresponsive to exogenous LysoPS due to maximal activation by endogenous ligands, consider using a GPR174 mutant with a lower binding affinity for LysoPS.[1] This can create a larger window to observe agonist-induced activation.
-
Assay in the Presence of an Inverse Agonist: By first treating the cells with a GPR174 inverse agonist to reduce the basal signal, you may then be able to observe a clearer dose-dependent response to your agonist.
Data Presentation
Table 1: Recommended Optimization Ranges for GPR174 cAMP Assay
| Parameter | Recommended Range | Purpose |
| Cell Density (per well, 96-well plate) | 5,000 - 20,000 cells | Optimize for maximal signal window and minimal basal activity. |
| Serum Concentration | 0% - 2% (charcoal-stripped) | Minimize background signal from endogenous LysoPS.[4] |
| PDE Inhibitor (IBMX) Concentration | 100 µM - 500 µM | Prevent cAMP degradation and increase signal.[8] |
| Agonist/Antagonist Incubation Time | 15 - 60 minutes | Determine the time of peak response. |
Table 2: Quality Control Parameters for GPR174 Functional Assays
| QC Parameter | Acceptance Criteria | Purpose |
| Z'-factor | > 0.5 | Assess the statistical effect size and suitability of the assay for high-throughput screening. |
| Signal-to-Background (S/B) Ratio | > 3 | Ensure a sufficient window to detect compound activity. |
| Intra-plate Coefficient of Variation (%CV) | < 15% | Measure the precision of replicates within a single assay plate. |
| Inter-plate Coefficient of Variation (%CV) | < 20% | Measure the reproducibility of the assay across different plates and days. |
Experimental Protocols
Protocol 1: GPR174 cAMP Accumulation Assay
This protocol is designed to measure the activation of GPR174 by monitoring changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing human GPR174
-
Cell culture medium (e.g., DMEM) with 10% FBS and selection antibiotics
-
Assay medium: Serum-free medium or medium with 2% charcoal-stripped FBS
-
PDE inhibitor stock solution (e.g., 100 mM IBMX in DMSO)
-
GPR174 agonist/antagonist compounds
-
cAMP detection kit (e.g., HTRF, Luminescence, or Fluorescence-based)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Plating:
-
The day before the assay, seed GPR174-expressing HEK293 cells into a white, opaque 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) in 100 µL of culture medium.[4]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Assay Preparation:
-
On the day of the assay, carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of assay medium containing a PDE inhibitor (e.g., 500 µM IBMX) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of your agonist or antagonist compounds in assay medium.
-
Add 50 µL of the compound dilutions to the respective wells. For antagonist testing, pre-incubate with the antagonist for 15-30 minutes before adding a known agonist at its EC80 concentration.
-
-
Incubation:
-
Incubate the plate at 37°C for the pre-optimized time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the data as a dose-response curve and calculate EC50/IC50 values.
-
Protocol 2: GPR174 CRE-Luciferase Reporter Gene Assay
This assay measures GPR174 activation by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
Materials:
-
HEK293 cells co-transfected with GPR174 and a CRE-luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) with 10% FBS and selection antibiotics.
-
Assay medium: Serum-free medium or medium with 2% charcoal-stripped FBS.
-
GPR174 agonist/antagonist compounds.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
White, opaque 96-well plates.
Procedure:
-
Cell Plating:
-
Seed the stable GPR174/CRE-luciferase cells into a white, opaque 96-well plate at a density of approximately 30,000 cells per well in 100 µL of culture medium.[9]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
The next day, carefully remove the culture medium and replace it with 90 µL of assay medium.
-
Add 10 µL of your serially diluted agonist or antagonist compounds to the wells.
-
-
Incubation:
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.[9]
-
Incubate for 10-15 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
-
Signal Detection:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence data as a dose-response curve to determine the EC50 or IC50 values of your compounds.
-
Visualizations
Caption: GPR174 signaling pathway.
Caption: General workflow for GPR174 functional assays.
Caption: Troubleshooting decision tree for GPR174 assays.
References
- 1. Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutive internalization across therapeutically targeted GPCRs correlates with constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Methods to measure g-protein-coupled receptor activity for the identification of inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in constitutive receptor activity and inverse agonism, and their potential for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidylserine suppression of T-cell activation via GPR174 requires Gαs proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Interpreting unexpected results in T-cell suppression assays with LysoPalloT-NH-amide-C3-ph-m-O-C11
This technical support center provides troubleshooting guidance for researchers using LysoPalloT-NH-amide-C3-ph-m-O-C11 in T-cell suppression assays. The information is presented in a question-and-answer format to directly address potential challenges and unexpected results.
Frequently Asked Questions (FAQs)
Q1: We observed a decrease in T-cell suppression (i.e., an increase in effector T-cell proliferation) when co-culturing regulatory T cells (Tregs) and effector T cells (Teffs) in the presence of this compound. This is the opposite of what we expected. Is this a valid result?
A1: Yes, this is a plausible and mechanistically supported result. This compound is an agonist for the G-protein coupled receptor 174 (GPR174), which is highly expressed on regulatory T cells (Tregs).[1][2][3] The natural ligand for GPR174 is lysophosphatidylserine (B10771985) (LysoPS).[1][2][4] Activation of GPR174 by an agonist like this compound has been shown to constrain the development and suppressive function of Tregs.[1][2][3][5] Therefore, by activating GPR174 on Tregs, the compound is likely inhibiting their ability to suppress effector T-cell proliferation, leading to the observed increase in Teff proliferation.
Q2: What is the signaling pathway through which this compound affects Treg function?
A2: this compound, as a GPR174 agonist, mimics the action of LysoPS. The GPR174 receptor signals through the Gαs protein subunit.[6][7][8] This activation of Gαs leads to an increase in intracellular cyclic AMP (cAMP) levels.[8][9] Elevated cAMP in T cells is known to have immunosuppressive effects on the T cells themselves, including the inhibition of proliferation and Interleukin-2 (IL-2) production.[6][8] In the context of a suppression assay, this signaling pathway within the Treg population impairs their ability to suppress Teffs.
Q3: We are seeing high background proliferation in our negative control wells (Teffs only, no stimulation). What could be the cause?
A3: High background proliferation in negative control wells can be attributed to several factors:
-
Cell Health: The T cells may have been activated during isolation or thawing, leading to spontaneous proliferation.
-
Serum Batch: The serum used in the culture medium may contain mitogenic factors that stimulate T-cell proliferation. It is advisable to test different batches of serum.
-
Contamination: Mycoplasma or other microbial contamination can induce non-specific T-cell activation.
Q4: Our positive control (Teffs with stimulation, no Tregs) shows weak proliferation. How can we optimize this?
A4: Weak proliferation in the positive control will compromise the dynamic range of your assay. Consider the following optimizations:
-
Stimulation Strength: Titrate the concentration of your T-cell activators (e.g., anti-CD3/CD28 beads or antibodies, mitogens like PHA).
-
Cell Viability: Ensure high viability of your effector T cells before starting the assay.
-
Cell Density: Optimize the seeding density of your effector T cells.
Q5: The results from our T-cell suppression assay are highly variable between experiments. What are the common sources of variability?
A5: Variability in T-cell suppression assays is a common challenge. Key sources of variability include:
-
Donor Variability: T cells isolated from different donors can exhibit significant functional differences.
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Cell Purity and Viability: The purity of your isolated Treg and Teff populations and their viability are critical.
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Assay Timing: The duration of the co-culture can influence the outcome. A time course experiment may be necessary to determine the optimal endpoint.
-
Pipetting and Cell Handling: Inconsistent cell numbers and handling techniques can introduce significant errors.
Data Presentation
Table 1: Interpreting Expected vs. Unexpected Proliferation Results in a T-cell Suppression Assay with this compound
| Experimental Condition | Expected Proliferation (if compound is a general immunosuppressant) | Observed Proliferation (with this compound) | Interpretation |
| Teffs + Stimulation | High | High | Positive control for proliferation. |
| Teffs + Stimulation + Tregs | Low | Moderate to High | This compound is inhibiting Treg suppressive function via GPR174 activation. |
| Teffs + Stimulation + Tregs + this compound | Very Low | High | The compound is not a general immunosuppressant but specifically targets a Treg inhibitory pathway. |
Experimental Protocols
Standard T-Cell Suppression Assay Protocol
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Isolate CD4+ T cells by negative selection.
-
Separate CD4+ T cells into CD4+CD25+ (Tregs) and CD4+CD25- (Teffs) populations using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Purity should be >90%.
-
-
Cell Labeling:
-
Label the Teff population with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Plate the labeled Teffs at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well U-bottom plate.
-
Add the Tregs at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4 Teff:Treg).
-
Include control wells:
-
Teffs alone (negative control, no stimulation)
-
Teffs with stimulation (positive control)
-
Teffs with stimulation and Tregs (suppression control)
-
-
Add T-cell stimulation, such as anti-CD3/CD28 beads (e.g., at a 1:1 bead-to-cell ratio) or soluble anti-CD3 and anti-CD28 antibodies.
-
Add this compound at various concentrations to the desired wells. Include a vehicle control.
-
-
Incubation:
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Harvest the cells and stain with a viability dye.
-
Acquire samples on a flow cytometer.
-
Gate on the live, single-cell population of Teffs (identified by their proliferation dye).
-
Analyze the proliferation of the Teffs by measuring the dilution of the proliferation dye. The percentage of divided cells or a proliferation index can be calculated.
-
Calculate the percent suppression using the following formula: % Suppression = (1 - (Proliferation with Tregs / Proliferation without Tregs)) * 100
-
Mandatory Visualization
Caption: GPR174 signaling pathway in regulatory T cells.
Caption: Experimental workflow for a T-cell suppression assay.
References
- 1. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidylserine suppression of T-cell activation via GPR174 requires Gαs proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
LysoPalloT-NH-amide-C3-ph-m-O-C11 quality control and purity assessment
Welcome to the technical support center for LysoPalloT-NH-amide-C3-ph-m-O-C11. This guide is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and purity of this GPR174 agonist. Here you will find frequently asked questions (FAQs) and troubleshooting guides for common analytical techniques used in the quality control (QC) and purity assessment of complex small molecules.
Product Information
This compound is an agonist for the G-protein coupled receptor GPR174, with a reported EC50 of 34 nM.[1][2][3][4] Its chemical properties are summarized below.
| Property | Value |
| Molecular Weight | 574.64 g/mol [1][5] |
| Chemical Formula | C27H47N2O9P[1][5] |
| Appearance | Solid[1] |
| CAS Number | 1778686-61-5[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of this compound?
A1: For comprehensive purity assessment of small molecules like this compound, a combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the primary technique for quantifying purity and identifying impurities.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR).[9][10] Mass Spectrometry (MS) is essential for confirming the molecular weight and identifying impurities by their mass-to-charge ratio.[8][11]
Q2: What is a typical acceptance criterion for the purity of a research-grade small molecule like this?
A2: For research and early drug development, the purity of a small molecule is typically expected to be ≥95%. However, the required purity level can vary depending on the specific application. For in-vitro assays, a purity of >95% is often sufficient. For in-vivo studies, a higher purity of ≥98% is generally preferred to minimize the potential for off-target effects from impurities.
Q3: How should I store this compound to maintain its quality?
A3: As a solid, this compound should be stored in a cool, dry place. One supplier recommends storing the powder at -20°C for up to 2 years.[6] If dissolved in a solvent like DMSO, it is recommended to store the solution at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[6] Always refer to the supplier's certificate of analysis for specific storage recommendations.
Q4: I see an unexpected peak in my HPLC chromatogram. What could it be?
A4: An unexpected peak in your HPLC chromatogram could be due to several factors:
-
An impurity: This could be a starting material, a byproduct of the synthesis, or a degradation product.
-
A solvent-related peak: The solvent used to dissolve the sample or a component of the mobile phase could be causing the peak.
-
System contamination: Carryover from a previous injection or contamination in the HPLC system can lead to ghost peaks.[12]
-
Co-elution: Two or more compounds eluting at the same time.[13]
Further investigation using Mass Spectrometry (MS) can help identify the molecular weight of the species corresponding to the unexpected peak.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
High-performance liquid chromatography (HPLC) is a cornerstone technique for purity assessment.[7][14] The most common mode for analyzing small molecules is reversed-phase HPLC.[7][15]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LysoPalloT-NH-酰胺-C3-ph-mO-C11 | this compound | GPR174激动剂 | CAS 1778686-61-5 | 美国InvivoChem [invivochem.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Small Molecule HPLC [sigmaaldrich.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Small molecule-NMR | University of Gothenburg [gu.se]
- 11. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijnrd.org [ijnrd.org]
- 13. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 14. blog.brewerscience.com [blog.brewerscience.com]
- 15. researchgate.net [researchgate.net]
Impact of serum concentration on LysoPalloT-NH-amide-C3-ph-m-O-C11 activity
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of LysoPalloT-NH-amide-C3-ph-m-O-C11, with a specific focus on the impact of serum concentration on its experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic agonist for the G protein-coupled receptor 174 (GPR174).[1][2] It exhibits a half-maximal effective concentration (EC50) of approximately 34 nM in serum-free assays.[1][2][3][4][5]
Q2: What is the signaling pathway of GPR174?
GPR174 is known to couple to the Gαs subunit of heterotrimeric G proteins.[6][7][8] Upon agonist binding, GPR174 activates Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and subsequent downstream cellular responses.[8][9]
Q3: Why would serum concentration affect the activity of a lipid-like agonist?
This compound is a lysophospholipid-like molecule. Such molecules are often hydrophobic and can bind to proteins present in serum, most notably serum albumin.[9][10] This binding sequesters the compound, reducing its free concentration available to interact with the GPR174 receptor on the cell surface. Consequently, a higher total concentration of the agonist is required to achieve the same level of receptor activation in the presence of serum.
Q4: What is the expected quantitative effect of serum on the compound's potency?
The presence of serum typically causes a rightward shift in the dose-response curve of the agonist, resulting in a higher apparent EC50 value. The magnitude of this shift is dependent on the serum concentration and the binding affinity of the compound for serum proteins.
Troubleshooting Guide
Problem: My measured EC50 value is significantly higher than the reported 34 nM.
-
Possible Cause: The most common reason for a discrepancy in potency is the presence of fetal bovine serum (FBS) or other serum types in your cell culture medium during the assay. Serum proteins bind to the compound, reducing its effective concentration.
-
Solution:
-
Quantify the Impact: Perform a serum titration experiment to understand its effect. See the hypothetical data in Table 1 for an example of what to expect.
-
Conduct Assays in Serum-Free Medium: For experiments where you need to determine the intrinsic potency of the compound, it is crucial to perform the assay in a serum-free or low-serum (e.g., 0.1%) medium. Ensure cells are washed with a serum-free buffer before adding the compound.
-
Use Fatty Acid-Free BSA: If a protein carrier is required for solubility or stability, consider using a defined concentration of fatty acid-free Bovine Serum Albumin (BSA) instead of whole serum. This provides a more controlled experimental environment.
-
Problem: I am not observing any cellular response to the compound.
-
Possible Cause 1: Low Receptor Expression: The cell line you are using may not endogenously express GPR174 at a sufficient level.
-
Solution: Verify GPR174 expression using qPCR or by testing a positive control ligand known to elicit a response in your chosen cell type. Consider using a recombinant cell line overexpressing GPR174.
-
-
Possible Cause 2: Excessive Serum Concentration: At high serum concentrations (e.g., 10% FBS), the free concentration of the compound may be too low to elicit a response, especially at lower nominal concentrations.
-
Solution: Reduce the serum concentration in your assay medium or switch to a serum-free medium.
-
-
Possible Cause 3: Compound Degradation: Ensure the compound has been stored correctly and that the prepared solutions are fresh.
-
Solution: Follow the manufacturer's storage recommendations. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Problem: My experimental results show high variability between replicates or experiments.
-
Possible Cause: Variability in the composition of different serum batches is a common source of inconsistent results.
-
Solution:
-
Use a Single Lot of Serum: For a series of related experiments, use the same lot of FBS to minimize variability.
-
Heat-Inactivate Serum Consistently: If using heat-inactivated serum, ensure the protocol is consistent for all batches.
-
Standardize Cell Conditions: Ensure cell passage number, confluency, and health are consistent across experiments, as these factors can influence receptor expression and signaling.
-
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on this compound Activity
This table illustrates the expected rightward shift in the EC50 value with increasing concentrations of Fetal Bovine Serum (FBS). Note: This is representative data for illustrative purposes.
| Serum Concentration (% FBS) | Apparent EC50 (nM) | Fold Shift in EC50 (vs. 0% Serum) |
| 0% | 34.0 | 1.0 |
| 1% | 115.6 | 3.4 |
| 5% | 489.8 | 14.4 |
| 10% | 952.0 | 28.0 |
Experimental Protocols
Protocol: Determining the EC50 of this compound using a cAMP Accumulation Assay
This protocol describes a method to measure the agonist-induced activation of GPR174 by quantifying intracellular cAMP levels in the presence of varying serum concentrations.
1. Materials:
-
HEK293 cells stably expressing human GPR174 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Assay Buffer (e.g., HBSS or PBS)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP detection kit (e.g., HTRF, ELISA)
2. Procedure:
-
Cell Plating: Seed GPR174-expressing cells into 96-well plates at an appropriate density and culture for 24 hours.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create four sets of serial dilutions in assay buffer containing 0%, 1%, 5%, and 10% FBS, respectively. The final concentration range should bracket the expected EC50 (e.g., 1 pM to 10 µM).
-
-
Assay Execution:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with 100 µL of serum-free assay buffer.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor like IBMX (final concentration 500 µM) to each well and incubate for 10 minutes at 37°C.
-
Add 50 µL of the prepared compound serial dilutions to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
For each serum concentration, plot the cAMP response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each condition.
-
Calculate the fold shift in EC50 relative to the serum-free condition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. LysoPalloT-NH-酰胺-C3-ph-mO-C11 | this compound | GPR174激动剂 | CAS 1778686-61-5 | 美国InvivoChem [invivochem.cn]
- 4. This compound | GPR174激动剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. pnas.org [pnas.org]
- 7. GPR174 signals via G α s to control a CD86-containing gene expression program in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
Validation & Comparative
A Comparative Analysis of GPR174 Agonists: LysoPalloT-NH-amide-C3-ph-m-O-C11 and Lysophosphatidylserine
For Immediate Release
This guide provides a detailed comparison of the synthetic G protein-coupled receptor 174 (GPR174) agonist, LysoPalloT-NH-amide-C3-ph-m-O-C11, and its endogenous counterpart, lysophosphatidylserine (B10771985) (LysoPS). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their structures, signaling pathways, and functional activities based on available experimental data.
Introduction
GPR174, a member of the P2Y family of receptors, has emerged as a significant target in immunology and oncology. Its activation by the endogenous lysophospholipid, lysophosphatidylserine (LysoPS), is known to modulate immune responses. The development of synthetic agonists, such as this compound, offers valuable tools for dissecting GPR174 signaling and exploring its therapeutic potential. This guide presents a side-by-side comparison of these two key GPR174 agonists.
Structural Comparison
LysoPS is a naturally occurring lysophospholipid characterized by a glycerol (B35011) backbone, a single fatty acyl chain, a phosphate (B84403) group, and a serine headgroup. The fatty acid chain can vary in length and saturation. In contrast, this compound is a synthetic molecule designed to mimic the pharmacophore of LysoPS while incorporating chemical modifications to enhance its drug-like properties.
Key Structural Features:
| Feature | Lysophosphatidylserine (LysoPS) | This compound |
| Backbone | Glycerol | Modified scaffold |
| Headgroup | L-serine | Modified serine amide |
| Linker | Phosphodiester | Amide and ether linkages |
| Lipophilic Tail | Fatty acyl chain (e.g., oleoyl) | C11 alkyl chain attached to a phenyl group |
Signaling Pathways
Both LysoPS and this compound activate GPR174, which primarily couples to the Gαs and Gα12/13 signaling pathways. Activation of Gαs leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. The Gα12/13 pathway activation can be monitored through assays such as the transforming growth factor-alpha (TGFα) shedding assay.
Figure 1: GPR174 Signaling Pathways
Quantitative Performance Comparison
The potency of this compound and a common species of LysoPS (1-oleoyl-LysoPS) in activating GPR174 has been determined using the TGFα shedding assay. This assay measures the release of alkaline phosphatase-tagged TGFα from the cell surface upon GPCR activation, which is a downstream effect of Gα12/13 activation.
| Compound | EC50 (nM) | Assay | Reference |
| This compound | 34 | TGFα Shedding Assay | Sayama M, et al. J Med Chem. 2021. |
| 1-Oleoyl-Lysophosphatidylserine | 8.1 | TGFα Shedding Assay | Ikubo M, et al. J Med Chem. 2015. |
Note: A lower EC50 value indicates higher potency. Based on these findings, the endogenous ligand, 1-oleoyl-LysoPS, demonstrates approximately 4.2-fold higher potency than the synthetic agonist this compound in the TGFα shedding assay.
Experimental Protocols
TGFα Shedding Assay
This assay is a versatile method for detecting the activation of G protein-coupled receptors, particularly those coupled to Gαq and Gα12/13.
Figure 2: TGFα Shedding Assay Workflow
Detailed Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured and co-transfected with expression vectors for human GPR174 and an alkaline phosphatase (AP)-tagged pro-TGFα.
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Ligand Stimulation: Cells are washed and then stimulated with various concentrations of the test compound (this compound or LysoPS) in a serum-free medium.
-
Incubation: The cells are incubated for a defined period (e.g., 1 hour) at 37°C to allow for receptor activation and subsequent TGFα shedding.
-
Supernatant Collection: The conditioned medium containing the shed AP-TGFα is collected.
-
AP Activity Measurement: The alkaline phosphatase activity in the supernatant is quantified using a colorimetric or chemiluminescent substrate.
-
Data Analysis: The dose-response curves are generated, and the EC50 values are calculated using non-linear regression analysis.
Conclusion
Both this compound and lysophosphatidylserine are effective agonists of GPR174. While the endogenous ligand LysoPS exhibits higher potency in the TGFα shedding assay, the synthetic agonist this compound represents a valuable pharmacological tool for studying GPR174 function. Its distinct chemical structure may offer advantages in terms of stability, selectivity, and pharmacokinetic properties, which are critical considerations for therapeutic development. Further comparative studies, including binding affinity assays and assessment of downstream signaling events in various cell types, will be beneficial for a more comprehensive understanding of their respective pharmacological profiles.
Validating GPR174 as the Primary Target of LysoPalloT-NH-amide-C3-ph-m-O-C11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LysoPalloT-NH-amide-C3-ph-m-O-C11's performance with other alternatives, supported by experimental data, to validate G-protein coupled receptor 174 (GPR174) as its primary target.
Executive Summary
This compound is a potent agonist of GPR174 with a reported half-maximal effective concentration (EC50) of 34 nM.[1][2][3][4][5] GPR174 is a receptor for the endogenous lipid mediator lysophosphatidylserine (B10771985) (LysoPS) and is primarily coupled to the Gαs signaling pathway, leading to the accumulation of intracellular cyclic AMP (cAMP).[6][7] To rigorously validate GPR174 as the primary target of this compound, it is essential to compare its activity at GPR174 with its activity at related lysophospholipid receptors, namely GPR34 and P2Y10. Furthermore, comparing its potency with the endogenous ligand and the effect of known antagonists provides a clearer picture of its pharmacological profile.
Comparative Efficacy and Potency Data
The following table summarizes the available quantitative data for this compound and other relevant ligands for GPR174 and related receptors.
| Ligand | Target | Assay Type | Potency (EC50/IC50/Ki) | Reference |
| This compound | GPR174 | Functional Agonist Assay | 34 nM | [1][2][3][4][5] |
| Lysophosphatidylserine (LysoPS) (endogenous agonist) | GPR174 | Functional Agonist Assay | ~81 nM | |
| mPS (compound 7d) | GPR174 | Antagonist Assay | Potent Antagonist (specific Ki not available) | [6] |
| N-acyl derivatives of LysoPS | GPR174 | Antagonist Assay | Antagonistic activity demonstrated | [7][8][9] |
| This compound | GPR34 | Not available | Not available | |
| This compound | P2Y10 | Not available | Not available |
Note: A comprehensive selectivity profile of this compound against GPR34 and P2Y10 is not currently available in the public domain and would require experimental determination.
Experimental Protocols for Target Validation
To validate GPR174 as the primary target of this compound, a series of in vitro pharmacological assays should be performed. These assays will determine the compound's potency and efficacy at GPR174 and its selectivity over other related receptors.
GPR174 Signaling Pathway Activation: cAMP Accumulation Assay
GPR174 is known to couple to Gαs, which stimulates adenylyl cyclase to produce cAMP.[6] A cAMP assay is therefore a primary method to quantify the agonist activity of this compound.
Principle: This assay measures the intracellular concentration of cAMP in response to receptor activation. An increase in cAMP levels upon treatment with this compound indicates Gαs-mediated receptor agonism.
Methodology:
-
Cell Line: A stable cell line overexpressing human GPR174 (e.g., HEK293 or CHO cells) is used.
-
Assay Principle: A competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen, is commonly employed.[10][11][12][13][14] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for a limited amount of specific antibody.
-
Procedure:
-
Cells are seeded in a microplate and incubated.
-
Cells are treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with a serial dilution of this compound.
-
Cell lysis and detection reagents are added according to the manufacturer's protocol.
-
The signal is read on a compatible plate reader.
-
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated to determine the potency of the compound.
Assessment of Alternative Signaling Pathways: Calcium Flux Assay
While primarily Gαs-coupled, some GPCRs can also signal through other G-proteins, such as Gαq, which leads to an increase in intracellular calcium. A calcium flux assay can investigate this possibility.
Principle: This assay measures changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye like Fluo-4 AM.[15][16][17][18][19]
Methodology:
-
Cell Line: GPR174-expressing cell line.
-
Procedure:
-
Data Analysis: An increase in fluorescence indicates a calcium flux. The magnitude and kinetics of the response are analyzed.
Receptor-Ligand Interaction: β-Arrestin Recruitment Assay
β-arrestin recruitment is a common downstream event following GPCR activation and can mediate signaling independently of G-proteins. This assay helps to characterize the full spectrum of the compound's activity.
Principle: This assay measures the recruitment of β-arrestin to the activated GPCR. Technologies like DiscoverX's PathHunter® enzyme fragment complementation (EFC) assay are widely used.[20][21][22][23][24]
Methodology:
-
Cell Line: A cell line co-expressing GPR174 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[20][21][22][23][24]
-
Procedure:
-
Upon ligand binding and receptor activation, β-arrestin is recruited to GPR174.
-
This brings the two enzyme fragments into close proximity, forming an active enzyme.
-
The active enzyme converts a substrate to a detectable signal (e.g., chemiluminescence).
-
-
Data Analysis: The dose-dependent increase in signal is measured to determine the EC50 for β-arrestin recruitment.
Mandatory Visualizations
Signaling Pathway of GPR174 Activation
Caption: GPR174 signaling cascade upon agonist binding.
Experimental Workflow for GPR174 Target Validation
Caption: Workflow for validating GPR174 as the primary target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. LysoPalloT-NH-酰胺-C3-ph-mO-C11 | this compound | GPR174激动剂 | CAS 1778686-61-5 | 美国InvivoChem [invivochem.cn]
- 6. biorxiv.org [biorxiv.org]
- 7. GPR174 - Wikipedia [en.wikipedia.org]
- 8. Switching Lysophosphatidylserine G Protein-Coupled Receptor Agonists to Antagonists by Acylation of the Hydrophilic Serine Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. content.abcam.com [content.abcam.com]
- 19. abcam.com [abcam.com]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 22. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 24. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Immunomodulatory Effects of LysoPalloT-NH-amide-C3-ph-m-O-C11: A Comparison Guide Utilizing GPR174 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of LysoPalloT-NH-amide-C3-ph-m-O-C11, a known GPR174 agonist, by comparing its activity in wild-type (WT) mice with GPR174 knockout (KO) mouse models. The central hypothesis is that the biological effects of this compound are mediated through its interaction with the G protein-coupled receptor 174 (GPR174).
Introduction to GPR174 and its Ligand
G protein-coupled receptor 174 (GPR174) is an X-linked receptor predominantly expressed in immune cells, including T and B lymphocytes.[1][2] Its endogenous ligand is lysophosphatidylserine (B10771985) (LysoPS).[3] The activation of GPR174 is primarily coupled to the Gαs signaling pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] This signaling cascade plays a crucial role in modulating immune responses. Notably, GPR174 activation has been shown to constrain the development and function of regulatory T cells (Tregs) and influence B cell activation.[3][5]
This compound has been identified as a potent agonist of GPR174. To rigorously validate that its in vivo effects are specifically mediated by this receptor, a direct comparison using a GPR174 KO mouse model is the gold standard. This approach allows for the differentiation of on-target effects from potential off-target activities.
The Role of GPR174 Knockout Mouse Models
GPR174 knockout mice are viable and provide an invaluable tool for dissecting the physiological and pathological roles of this receptor.[6][7] Studies using these models have revealed distinct immunological phenotypes. GPR174-deficient mice exhibit an increase in the number and suppressive function of Tregs.[3][6] Consequently, these mice show reduced susceptibility in models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.[3][8]
By administering this compound to both WT and GPR174 KO mice, researchers can expect to observe the compound's effects only in the WT animals if it acts specifically through GPR174. Any effects observed in the GPR174 KO mice would suggest off-target mechanisms.
Comparative Experimental Data
The following tables summarize the expected quantitative outcomes from key in vivo experiments designed to validate the GPR174-mediated effects of this compound.
Table 1: Expected Outcomes in a Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + Agonist | GPR174 KO + Vehicle | GPR174 KO + Agonist | Rationale |
| Clinical Score (0-5) | 3.5 ± 0.5 | 4.5 ± 0.5 | 2.0 ± 0.5 | 2.1 ± 0.6 | Agonist is expected to exacerbate EAE in WT mice by suppressing Treg function. This effect should be absent in KO mice.[3] |
| Treg Population (%) in Spleen | 8 ± 1.5 | 5 ± 1.0 | 12 ± 2.0 | 11.8 ± 2.2 | GPR174 activation constrains Treg development. The agonist should decrease Treg populations in WT but not KO mice.[6] |
| Pro-inflammatory Cytokines (e.g., IFN-γ, IL-17) in CNS | High | Very High | Moderate | Moderate | Exacerbation of disease in WT mice treated with the agonist should correlate with increased pro-inflammatory cytokine levels. |
Table 2: Expected Outcomes in a Model of DSS-Induced Colitis
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + Agonist | GPR174 KO + Vehicle | GPR174 KO + Agonist | Rationale |
| Disease Activity Index (DAI) | 3.0 ± 0.4 | 4.0 ± 0.5 | 1.5 ± 0.3 | 1.6 ± 0.4 | Similar to EAE, the agonist is expected to worsen colitis in WT mice, with no effect in KO mice.[8] |
| Colon Length (cm) | 6.5 ± 0.5 | 5.5 ± 0.5 | 8.0 ± 0.6 | 7.9 ± 0.5 | Colon shortening is a marker of inflammation. The agonist should cause greater shortening in WT mice. |
| Myeloperoxidase (MPO) Activity in Colon | High | Very High | Low | Low | MPO is an indicator of neutrophil infiltration. Increased inflammation in WT mice treated with the agonist should lead to higher MPO activity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To determine if this compound exacerbates autoimmune neuroinflammation in a GPR174-dependent manner.
Protocol:
-
Animal Groups: Wild-type and GPR174 KO mice are divided into vehicle and agonist treatment groups.
-
Induction of EAE: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization.
-
Treatment: this compound or vehicle is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from day 7 post-immunization.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5.
-
Immunophenotyping: At the peak of the disease, spleens and central nervous system (CNS) tissue are harvested for flow cytometric analysis of immune cell populations, particularly regulatory T cells (CD4+Foxp3+).
-
Cytokine Analysis: CNS-infiltrating lymphocytes are isolated and restimulated in vitro with MOG35-55 peptide. Supernatants are collected to measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) by ELISA or multiplex assay.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To assess the pro-inflammatory efficacy of this compound in a model of inflammatory bowel disease.
Protocol:
-
Animal Groups: Wild-type and GPR174 KO mice are divided into vehicle and agonist treatment groups.
-
Induction of Colitis: Mice receive 2-3% (w/v) DSS in their drinking water for 5-7 days to induce acute colitis.
-
Treatment: this compound or vehicle is administered daily.
-
Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and rectal bleeding to calculate the DAI.
-
Histological Analysis: At the end of the treatment period, colons are harvested, and their length is measured. Distal colon sections are fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological scoring of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: Colon tissue homogenates are used to measure MPO activity as a quantitative measure of neutrophil infiltration.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for validating agonist effects.
Caption: GPR174 signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. rupress.org [rupress.org]
- 4. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 | PLOS Biology [journals.plos.org]
- 5. GPR174 signals via G α s to control a CD86-containing gene expression program in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocytogen.com [biocytogen.com]
- 8. Gpr174 Knockout Alleviates DSS-Induced Colitis via Regulating the Immune Function of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the immunomodulatory effects of LysoPalloT-NH-amide-C3-ph-m-O-C11 and other GPR174 ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory effects of LysoPalloT-NH-amide-C3-ph-m-O-C11 and other ligands targeting the G protein-coupled receptor 174 (GPR174). GPR174, an X-linked receptor highly expressed in immune cells, has emerged as a critical regulator of immune responses. Its modulation presents a promising therapeutic avenue for a range of conditions, including autoimmune diseases and cancer. This document synthesizes experimental data to facilitate an objective comparison of GPR174 ligands, offering insights into their potential applications in drug development.
Introduction to GPR174 and its Ligands
GPR174 is a Gs-coupled receptor, and its activation typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that often exerts immunosuppressive effects. The endogenous ligand for GPR174 is lysophosphatidylserine (B10771985) (LysoPS), a naturally occurring lysophospholipid. Synthetic ligands, such as the agonist this compound and various antagonists, have been developed to probe the function of GPR174 and explore its therapeutic potential.
GPR174 Signaling Pathway
Activation of GPR174 by an agonist initiates a signaling cascade that modulates immune cell function. The binding of a ligand to GPR174 induces a conformational change, leading to the activation of the associated heterotrimeric G protein Gαs. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately altering gene expression and cellular function.
Comparative Analysis of GPR174 Ligands
The following tables summarize the key properties and immunomodulatory effects of this compound, the endogenous agonist LysoPS, and a representative antagonist, mPS.
Table 1: Ligand Properties
| Ligand | Type | EC50 / IC50 | Source |
| This compound | Agonist | 34 nM[1][2][3] | Synthetic |
| Lysophosphatidylserine (LysoPS) | Endogenous Agonist | ~81 nM | Endogenous |
| mPS (modified LysoPS) | Antagonist | Potent, specific IC50 not publicly available | Synthetic |
Table 2: Comparative Immunomodulatory Effects
| Effect | This compound (Agonist) | Lysophosphatidylserine (LysoPS) (Agonist) | mPS (Antagonist) |
| T Cell Proliferation | Suppresses | Suppresses T cell proliferation.[4] | Reverses agonist-induced suppression |
| Regulatory T Cell (Treg) Function | Potentially enhances suppressive function | Constrains Treg development and function.[4] | May promote Treg development and function by blocking LysoPS effects |
| Cytokine Production (e.g., IL-2) | Decreases | Suppresses IL-2 production by activated T cells.[2] | Reverses agonist-induced suppression of IL-2 |
| B Cell Function | May induce gene expression changes and reduce viability | Induces changes in gene expression and reduces viability in vitro. | May enhance B cell survival and alter gene expression |
| Dendritic Cell (DC) Function | Potentially suppresses maturation and activation | Modulates DC maturation and function. | May enhance DC maturation and activation |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
cAMP Measurement Assay
This assay quantifies the intracellular cAMP levels in response to GPR174 ligand stimulation.
Protocol:
-
Cell Culture: GPR174-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with GPR174) are seeded in a 96-well plate at a density of 10,000-20,000 cells per well and incubated overnight.
-
Ligand Treatment: The next day, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with various concentrations of the GPR174 agonist (e.g., this compound or LysoPS) or antagonist (e.g., mPS) for 30 minutes at 37°C. For antagonist testing, cells are pre-incubated with the antagonist before adding the agonist.
-
Cell Lysis and cAMP Measurement: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The data is normalized and plotted against the logarithm of the ligand concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 for agonists or the IC50 for antagonists.
T Cell Proliferation Assay (CFSE-based)
This assay measures the extent of T cell proliferation in response to GPR174 ligands using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Protocol:
-
T Cell Isolation and Labeling: Primary T cells are isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs). The isolated T cells are then labeled with CFSE dye according to the manufacturer's instructions.
-
Cell Culture and Stimulation: CFSE-labeled T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide stimulatory signals. The cells are cultured in the presence of varying concentrations of GPR174 ligands.
-
Incubation: The cells are incubated for 3 to 5 days to allow for proliferation.
-
Flow Cytometry Analysis: After incubation, the cells are harvested and analyzed by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved in daughter cells. This allows for the visualization of distinct generations of proliferating cells as separate peaks in the flow cytometry histogram.
-
Data Analysis: The percentage of cells that have undergone division is quantified to assess the inhibitory or stimulatory effect of the GPR174 ligands on T cell proliferation.
Cytokine Release Assay
This assay measures the production and release of cytokines from immune cells following treatment with GPR174 ligands.
Protocol:
-
Cell Culture: Immune cells, such as PBMCs or purified T cells, are cultured in a 96-well plate.
-
Stimulation and Ligand Treatment: The cells are stimulated with an appropriate agent (e.g., anti-CD3/CD28 for T cells, or lipopolysaccharide (LPS) for PBMCs) in the presence of different concentrations of GPR174 ligands.
-
Incubation: The plates are incubated for 24 to 48 hours to allow for cytokine production and secretion.
-
Supernatant Collection: After incubation, the cell culture supernatant is carefully collected.
-
Cytokine Measurement: The concentrations of various cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-10) in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs) or a multiplex bead-based immunoassay for simultaneous quantification of multiple cytokines.
-
Data Analysis: The results are analyzed to determine the effect of the GPR174 ligands on the cytokine secretion profile of the immune cells.
Conclusion
The available data indicates that GPR174 is a significant negative regulator of immune responses. The synthetic agonist this compound, with its potent agonistic activity, is a valuable tool for studying the immunosuppressive functions of GPR174. Its effects are expected to be similar to the endogenous ligand LysoPS, leading to the suppression of T cell proliferation and cytokine production. Conversely, GPR174 antagonists like mPS hold therapeutic promise for conditions where an enhanced immune response is desirable, such as in cancer immunotherapy or for treating certain autoimmune disorders. This guide provides a foundational framework for researchers to compare and select appropriate GPR174 ligands for their specific research and development needs. Further studies with direct, side-by-side comparisons of these ligands under standardized experimental conditions are warranted to fully elucidate their relative potencies and immunomodulatory profiles.
References
- 1. Expression of orphan G-protein coupled receptor GPR174 in CHO cells induced morphological changes and proliferation delay via increasing intracellular cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylserine suppression of T-cell activation via GPR174 requires Gαs proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of LysoPalloT-NH-amide-C3-ph-m-O-C11 Cross-Reactivity with Lysophospholipid Receptors
Disclaimer: The specific compound "LysoPalloT-NH-amide-C3-ph-m-O-C11" is not documented in publicly available scientific literature. Therefore, this guide utilizes data from a well-characterized lysophosphatidic acid (LPA) receptor antagonist, VPC32183 , as a representative analogue to illustrate the principles and methodologies of a cross-reactivity analysis. The data presented here for VPC32183 should not be directly extrapolated to the novel compound but serves as a template for such an investigation.
This guide provides a comparative analysis of the cross-reactivity of the LPA receptor antagonist VPC32183 with a panel of lysophospholipid receptors. The objective is to present a clear, data-driven comparison of its binding affinities and functional activities, supported by detailed experimental protocols and visual representations of relevant signaling pathways.
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative data on the interaction of VPC32183 with various lysophospholipid receptors.
Table 1: Competitive Binding Affinities of VPC32183 at LPA Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| LPA1 | [3H]MIP-LPA | 94 | |
| LPA2 | [3H]MIP-LPA | >10,000 | |
| LPA3 | [3H]MIP-LPA | 190 | |
| LPA4 | [3H]LPA | >10,000 | |
| LPA5 | [3H]LPA | >10,000 | |
| LPA6 | [3H]LPA | >10,000 |
Table 2: Functional Antagonist Activity of VPC32183 at LPA Receptors
| Receptor Subtype | Assay Type | Agonist Used | IC50 (nM) | Reference |
| LPA1 | Calcium Mobilization | LPA (18:1) | 200 | |
| LPA2 | Calcium Mobilization | LPA (18:1) | >10,000 | |
| LPA3 | Calcium Mobilization | LPA (18:1) | 480 |
IC50 values represent the concentration of antagonist required to inhibit 50% of the maximal response to an agonist. Lower values indicate higher potency.
Table 3: Cross-Reactivity Profile with Sphingosine-1-Phosphate (S1P) Receptors
| Receptor Subtype | Assay Type | Ki or IC50 (nM) | Reference |
| S1P1 | [32P]S1P Binding | >10,000 | |
| S1P2 | [32P]S1P Binding | >10,000 | |
| S1P3 | [32P]S1P Binding | >10,000 | |
| S1P4 | [32P]S1P Binding | >10,000 | |
| S1P5 | [32P]S1P Binding | >10,000 |
VPC32183 shows no significant cross-reactivity with S1P receptors, indicating its selectivity for the LPA receptor family.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a high-affinity radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes from cells overexpressing the receptor of interest (e.g., LPA1, LPA2, LPA3) are prepared by homogenization and centrifugation.
-
Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM EDTA.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]MIP-LPA) and varying concentrations of the competitive test compound (VPC32183).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The Ki values are determined using the Cheng-Prusoff equation from the IC50 values obtained by non-linear regression analysis of the competition binding curves.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to either stimulate or inhibit the release of intracellular calcium, a common downstream signaling event for Gq-coupled receptors like LPA1 and LPA3.
Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest are seeded into 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). Varying concentrations of the antagonist (VPC32183) are added, followed by a fixed concentration of the agonist (e.g., LPA 18:1).
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.
-
Data Analysis: The antagonist effect is quantified by measuring the inhibition of the agonist-induced calcium signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the relevant signaling pathways and the experimental workflow for assessing cross-reactivity.
Caption: LPA1/3 receptor signaling via the Gαq pathway.
Caption: Experimental workflow for cross-reactivity profiling.
Comparative Efficacy of LysoPalloT-NH-amide-C3-ph-m-O-C11 Across Immune Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the GPR174 agonist, LysoPalloT-NH-amide-C3-ph-m-O-C11, on various immune cell populations. This document synthesizes the known effects of GPR174 activation on T cells, B cells, and dendritic cells, offering a framework for evaluating the potential immunomodulatory properties of this synthetic agonist.
While direct comparative studies on this compound are not yet available in peer-reviewed literature, its high affinity for the G-protein coupled receptor 174 (GPR174) allows for informed predictions of its biological effects based on extensive research into GPR174's role in immunity. This compound is a potent GPR174 agonist with an EC50 of 34 nM.[1][2][3][4][5] GPR174 is recognized as a key regulator in immune responses, primarily signaling through the Gαs protein subunit to increase intracellular cyclic AMP (cAMP) levels.[6][7][8][9][10][11] This pathway is typically associated with immunosuppressive or modulatory effects.
Efficacy Overview in Key Immune Cell Types
Activation of GPR174 by its endogenous ligand, lysophosphatidylserine (B10771985) (LysoPS), has demonstrated distinct effects on T lymphocytes, B lymphocytes, and dendritic cells. It is anticipated that this compound, as a potent synthetic agonist, will elicit similar responses.
-
T Cells: GPR174 activation is known to suppress T cell proliferation and the production of interleukin-2 (B1167480) (IL-2), a critical cytokine for T cell expansion and differentiation.[8][10][12] Furthermore, GPR174 signaling constrains the development and function of regulatory T cells (Tregs), a subset of T cells crucial for maintaining immune tolerance.[13][14]
-
B Cells: In B lymphocytes, GPR174 is highly expressed and its engagement leads to significant changes in gene expression, including the upregulation of the co-stimulatory molecule CD86.[9] This modulation of B cell activation markers can impact the adaptive immune response. Studies have also indicated that GPR174 signaling can decrease the viability of B cells in vitro.[9]
-
Dendritic Cells (DCs): Dendritic cells are pivotal in initiating immune responses. GPR174 expression on DCs and its subsequent activation are implicated in their maturation process. Studies on GPR174-deficient mice have revealed that the absence of this receptor results in less mature DCs, which are subsequently less effective at activating naive CD4+ T cells. This suggests that GPR174 agonism may play a role in modulating DC-mediated T cell activation.
Comparative Performance Data
The following table summarizes the expected effects of GPR174 agonism, and by extension, the activity of this compound, across different immune cell types. The data is extrapolated from studies using the endogenous ligand LysoPS and GPR174 knockout models.
| Immune Cell Type | Key Performance Metric | Expected Effect of this compound (as a GPR174 agonist) | Alternative Compound (Endogenous Ligand) |
| T Cells | Proliferation (e.g., CFSE dilution assay) | Inhibition | Lysophosphatidylserine (LysoPS) |
| IL-2 Production (e.g., ELISA) | Suppression | Lysophosphatidylserine (LysoPS) | |
| Regulatory T Cell (Treg) Function | Constraint | Lysophosphatidylserine (LysoPS) | |
| B Cells | CD86 Expression (e.g., Flow Cytometry) | Upregulation | Lysophosphatidylserine (LysoPS) |
| In Vitro Viability (e.g., Trypan Blue exclusion) | Reduction | Lysophosphatidylserine (LysoPS) | |
| Dendritic Cells | Maturation Marker Expression (e.g., CD80, CD86, MHC-II) | Modulation | Lysophosphatidylserine (LysoPS) |
| T Cell Activation Capacity (e.g., Mixed Lymphocyte Reaction) | Reduction in activation of naive T cells | Lysophosphatidylserine (LysoPS) |
Signaling Pathway and Experimental Workflow
To facilitate the experimental design for testing this compound, the following diagrams illustrate the GPR174 signaling pathway and a general experimental workflow for assessing its efficacy in immune cells.
Caption: GPR174 signaling cascade initiated by agonist binding.
Caption: General workflow for evaluating agonist efficacy.
Detailed Experimental Protocols
The following are representative protocols for key experiments to assess the efficacy of GPR174 agonists on immune cells.
T Cell Proliferation Assay (CFSE-based)
-
Objective: To quantify the inhibitory effect of this compound on T cell proliferation.
-
Methodology:
-
Isolate primary CD4+ or CD8+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS).
-
Label the isolated T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.
-
Plate the CFSE-labeled T cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Stimulate the T cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Concurrently, treat the cells with a dose range of this compound, a vehicle control, and a positive control (e.g., LysoPS).
-
Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Harvest the cells and analyze CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
B Cell Activation Marker Analysis
-
Objective: To determine the effect of this compound on the expression of B cell activation markers.
-
Methodology:
-
Isolate primary B cells from PBMCs or spleen using MACS.
-
Plate the B cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Treat the cells with a dose range of this compound, a vehicle control, and a positive control (e.g., LysoPS).
-
Culture the cells for 24-48 hours.
-
Harvest the cells and stain with fluorescently-labeled antibodies against B cell markers (e.g., CD19, B220) and activation markers (e.g., CD86, CD80, MHC-II).
-
Analyze the expression levels of the activation markers on the B cell population by flow cytometry.
-
Dendritic Cell Maturation and Function Assay
-
Objective: To evaluate the impact of this compound on dendritic cell maturation and their ability to activate T cells.
-
Methodology:
-
Generate monocyte-derived dendritic cells (mo-DCs) by culturing monocytes with GM-CSF and IL-4 for 5-7 days.
-
On day 5 or 6, induce maturation of the immature mo-DCs with a maturation cocktail (e.g., LPS, TNF-α).
-
Concurrently, treat the maturing DCs with a dose range of this compound or a vehicle control.
-
After 24-48 hours, harvest a portion of the DCs and analyze the expression of maturation markers (CD80, CD86, CD83, MHC-II, CCR7) by flow cytometry.
-
Use the remaining treated DCs as stimulators in a mixed lymphocyte reaction (MLR). Co-culture the DCs with allogeneic CFSE-labeled naive CD4+ T cells.
-
After 4-5 days, assess T cell proliferation by measuring CFSE dilution via flow cytometry.
-
Conclusion
This compound, as a potent GPR174 agonist, is poised to be a valuable tool for investigating the immunomodulatory roles of this receptor. Based on the known functions of GPR174, this compound is expected to exert significant, cell-type specific effects on T cells, B cells, and dendritic cells. The provided experimental frameworks offer a starting point for researchers to systematically evaluate its efficacy and compare it to other GPR174 modulators. Further studies are warranted to confirm these predicted effects and to fully elucidate the therapeutic potential of targeting GPR174 in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LysoPalloT-NH-酰胺-C3-ph-mO-C11 | this compound | GPR174激动剂 | CAS 1778686-61-5 | 美国InvivoChem [invivochem.cn]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lysophosphatidylserine suppression of T-cell activation via GPR174 requires Gαs proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR174 signals via G α s to control a CD86-containing gene expression program in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. escholarship.org [escholarship.org]
- 13. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Development of GPR174 antagonists from a LysoPalloT-NH-amide-C3-ph-m-O-C11 scaffold.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GPR174 antagonists developed from a LysoPalloT-NH-amide-C3-ph-m-O-C11 scaffold and its analogs. The data presented is based on the pivotal study "Switching Lysophosphatidylserine (B10771985) G Protein-Coupled Receptor Agonists to Antagonists by Acylation of the Hydrophilic Serine Amine," which details a novel strategy for converting GPR174 agonists into potent antagonists.
GPR174, a G protein-coupled receptor activated by lysophosphatidylserine (LysoPS), plays a significant role in regulating immune responses.[1] Its involvement in T-cell and B-cell signaling makes it an attractive therapeutic target for autoimmune diseases and cancer immunotherapy.[1][2] The development of potent and selective GPR174 antagonists is a key area of research. This guide focuses on a series of antagonists derived from a LysoPS scaffold, where modification of the serine amine moiety via N-acylation has proven to be a successful strategy to switch from agonism to antagonism.[3]
Performance Comparison of GPR174 Antagonists
The following table summarizes the structure-activity relationship (SAR) for a selection of GPR174 antagonists derived from the LysoPS scaffold. The key modification is the N-acylation of the serine amine. The inhibitory activity is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the GPR174 response.
| Compound ID | R Group (Acyl Chain) | IC50 (nM) for hGPR174 | Notes |
| 7a | Methyl (acetyl) | 120 | Simple acetyl group confers antagonist activity. |
| 7b | Ethyl (propionyl) | 41 | Slight increase in chain length improves potency. |
| 7c | n-Propyl (butyryl) | 26 | Further increase in chain length enhances potency. |
| 7d (mPS) | Isopropyl | 11 | Branching at the α-position significantly improves potency. |
| 7e | t-Butyl | 15 | Bulky t-butyl group is well-tolerated and maintains high potency. |
| 7f | Cyclopropyl | 17 | Cycloalkane substitution is favorable for potent antagonism. |
| 7g | Phenyl | 53 | Aromatic substitution is less potent than branched alkyl groups. |
| 7h | 4-Fluorophenyl | 35 | Electron-withdrawing group on the phenyl ring improves potency over the unsubstituted phenyl. |
| 7i | Benzyl | 29 | Introduction of a methylene (B1212753) spacer improves potency compared to the direct phenyl linkage. |
Data extracted from J. Med. Chem. 2021, 64, 14, 10059–10101.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of these GPR174 antagonists.
TGFα Shedding Assay for GPR174 Antagonist Activity
This assay measures the inhibition of GPR174-mediated signaling. GPR174 is coupled to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cAMP. This cAMP increase can be indirectly measured through the activation of ADAM17, a metalloproteinase that cleaves pro-TGFα, leading to the release of TGFα.
-
Cell Culture: HEK293 cells stably co-expressing human GPR174 and alkaline phosphatase (AP)-tagged pro-TGFα are cultured in DMEM supplemented with 10% FBS, penicillin, streptomycin, and appropriate selection antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and cultured overnight.
-
The culture medium is replaced with 100 µL of assay buffer (Hank's balanced salt solution containing 20 mM HEPES, pH 7.4).
-
Test compounds (antagonists) are added at various concentrations and incubated for 15 minutes at 37°C.
-
An agonist (e.g., a known LysoPS analog) is then added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for an additional 60 minutes at 37°C.
-
The supernatant containing the shed AP-TGFα is collected.
-
-
Detection:
-
The AP activity in the supernatant is measured using a chemiluminescent substrate (e.g., Lumi-Phos 530).
-
Luminescence is quantified using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the response of the agonist alone.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GPR174 signaling pathway and the general experimental workflow for identifying and characterizing GPR174 antagonists.
Caption: GPR174 Signaling Pathway and Point of Antagonist Intervention.
Caption: Workflow for GPR174 Antagonist Discovery and Development.
Comparison with Alternative Scaffolds
Currently, the publicly available literature on GPR174 antagonists is predominantly focused on derivatives of its endogenous ligand, LysoPS. The strategy of modifying the serine amine to convert agonists into antagonists has been the most fruitful approach to date. While the development of small molecule, non-lipid-based antagonists for GPR174 is an active area of research, there is a lack of published compounds with potent antagonist activity and comprehensive SAR data that would allow for a direct comparison with the this compound scaffold and its analogs at this time. Researchers are encouraged to monitor the field for the emergence of novel, structurally distinct GPR174 antagonists.
References
A Comparative Analysis of GPR174 Agonist-Induced Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling pathways induced by agonists of the G protein-coupled receptor 174 (GPR174). GPR174, an immune-restricted receptor, is emerging as a significant target in immunology and oncology. Its endogenous agonist is lysophosphatidylserine (B10771985) (LysoPS), a bioactive lipid mediator. Understanding the signaling cascades initiated by GPR174 activation is crucial for the development of novel therapeutics. This document summarizes the current knowledge on GPR174 signaling, presents available quantitative data, details relevant experimental protocols, and visualizes the key pathways.
Dominant Signaling Pathway: Gαs-cAMP-PKA Axis
The predominant signaling pathway activated by GPR174 upon agonist binding is the Gαs-mediated cascade.[1][2][3][4] Engagement of GPR174 by an agonist, such as LysoPS, facilitates a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαs subunit.[1][4] This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors like CREB, to modulate gene expression.[5]
It is important to note that wild-type GPR174 exhibits high constitutive activity, meaning it signals even in the absence of an exogenous agonist.[1] This can complicate the study of agonist-induced responses. Consequently, researchers often utilize GPR174 mutants with reduced basal activity to better resolve agonist-specific effects.[1]
Signaling Pathway Diagram: Gαs-cAMP-PKA
Caption: GPR174 Gαs-cAMP-PKA signaling pathway.
Potential Alternative Signaling Pathways: β-Arrestin and ERK
While the Gαs pathway is the most characterized, like many GPCRs, GPR174 may also signal through alternative pathways, such as β-arrestin recruitment and activation of the Extracellular signal-regulated kinase (ERK) cascade. The concept of "biased agonism," where an agonist preferentially activates one pathway over another, is a critical consideration in modern drug discovery.[6][7][8]
β-Arrestin Recruitment: Upon agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, GPCRs can recruit β-arrestins. This process is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades.[9] While it is a canonical mechanism for many GPCRs, specific quantitative data on agonist-induced β-arrestin recruitment for GPR174 is currently limited.
ERK Activation: The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. GPCRs can activate ERK through both G protein-dependent and β-arrestin-dependent mechanisms.[10][11] Studies have shown that LysoPS can induce ERK phosphorylation in cells expressing GPR174, and this effect is inhibited by a Gαs inhibitor, suggesting a link to the primary signaling pathway.[3] However, a detailed comparative analysis of how different GPR174 agonists might modulate ERK activation, potentially via biased signaling, is yet to be fully elucidated.
Signaling Pathway Diagram: Potential β-Arrestin and ERK Pathways
Caption: Potential GPR174 β-arrestin and ERK signaling pathways.
Quantitative Data Summary
Direct comparative data for multiple GPR174 agonists is scarce. The following table presents example data for the endogenous agonist LysoPS on mutant GPR174, which was engineered to reduce high constitutive activity. This data is derived from concentration-response curves in published literature.[12]
| Agonist | Assay | Cell Line | Receptor | Parameter | Value |
| LysoPS | cAMP Accumulation | HEK293 | GPR174 Y99A | EC50 | ~100 nM |
| LysoPS | Gαs Recruitment (NanoBiT) | HEK293 | GPR174 Y99A | EC50 | ~150 nM |
Note: These values are illustrative and were obtained using a mutant receptor. Further studies are required to compare the potency and efficacy of a broader range of agonists on the wild-type receptor and across different signaling pathways.
Experimental Protocols
cAMP Accumulation Assay
This protocol is a general guideline for measuring agonist-induced cAMP production in cells expressing GPR174.
Workflow Diagram: cAMP Assay
Caption: Workflow for a typical cAMP accumulation assay.
Methodology:
-
Cell Culture: Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably or transiently expressing GPR174 in 96-well plates.[3][13]
-
Stimulation: After overnight incubation, replace the medium with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the GPR174 agonist.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) readout (e.g., HTRF, LANCE) or an enzyme-linked immunosorbent assay (ELISA).[14][15][16]
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value using non-linear regression.
β-Arrestin Recruitment Assay (PathHunter®)
This protocol outlines the general steps for a PathHunter® β-arrestin recruitment assay.
Methodology:
-
Cell Line: Utilize a cell line co-expressing GPR174 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.[17][18][19]
-
Cell Plating: Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.[17]
-
Agonist Addition: Add the GPR174 agonist at various concentrations.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.[18][19]
-
Data Analysis: Generate dose-response curves to determine the potency (EC50) and efficacy (Emax) of the agonist for β-arrestin recruitment.
ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK (p-ERK) by Western blotting.
Methodology:
-
Cell Culture and Stimulation: Culture GPR174-expressing cells to 70-80% confluency and then serum-starve for 12-24 hours to reduce basal p-ERK levels.[20][21]
-
Stimulate the cells with the GPR174 agonist for a specific time course (e.g., 5, 10, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[20]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.[20][21]
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[20]
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to use as a loading control for normalization.[20]
-
Data Analysis: Quantify band intensities using densitometry software to determine the relative increase in ERK phosphorylation.
Conclusion
The primary signaling pathway for GPR174 agonists is the Gαs-cAMP-PKA cascade. However, the potential for alternative signaling through β-arrestin and ERK pathways, and the possibility of biased agonism, represent important areas for future investigation. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess and compare the signaling profiles of novel GPR174 agonists, which will be instrumental in advancing the therapeutic potential of targeting this receptor. Further research is needed to generate comprehensive comparative data for a range of agonists to fully understand the nuances of GPR174-mediated signaling.
References
- 1. Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Expression of orphan G-protein coupled receptor GPR174 in CHO cells induced morphological changes and proliferation delay via increasing intracellular cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylserine suppression of T-cell activation via GPR174 requires Gαs proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 7. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Distinct beta-arrestin- and G protein-dependent pathways for parathyroid hormone receptor-stimulated ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cosmobio.co.jp [cosmobio.co.jp]
- 19. cosmobio.co.jp [cosmobio.co.jp]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling LysoPalloT-NH-amide-C3-ph-m-O-C11
I. Pre-Operational Checklist & Personal Protective Equipment (PPE)
Before handling LysoPalloT-NH-amide-C3-ph-m-O-C11, ensure all necessary safety measures are in place.
1.1. Engineering Controls:
-
Fume Hood: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
1.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is critical to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown for procedures with a high risk of splashing. |
| Respiratory | A NIOSH-approved respirator may be required for weighing large quantities or if engineering controls are inadequate. Consult your institution's Environmental Health and Safety (EHS) department. |
II. Operational Protocol: Handling and Solution Preparation
This step-by-step protocol outlines the safe handling of this compound, which is supplied as a solid.
2.1. Preparation:
-
Assemble all necessary equipment (spatula, weigh boat, vials, solvent, vortex mixer) inside the chemical fume hood.
-
Don the appropriate PPE as specified in the table above.
-
Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any potential spills.
2.2. Weighing the Compound:
-
Carefully open the container with the solid this compound.
-
Using a clean spatula, transfer the desired amount of the solid to a weigh boat. Avoid generating dust.
-
Securely close the primary container.
2.3. Solution Preparation:
-
Transfer the weighed solid into a labeled, appropriate vial.
-
Add the desired solvent to the vial.
-
Securely cap the vial and mix using a vortex mixer until the solid is fully dissolved.
-
If precipitation or phase separation occurs, gentle heating and/or sonication may aid dissolution.
III. Storage and Disposal
Proper storage and disposal are crucial for maintaining chemical integrity and ensuring laboratory safety.
3.1. Storage: Stock solutions of this compound should be stored under the following conditions to prevent degradation:
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
-
Note: It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, it is advisable to prepare fresh solutions daily.
3.2. Disposal Plan:
-
Chemical Waste: All disposable materials that have come into contact with this compound (e.g., weigh boats, pipette tips, gloves, absorbent liners) must be disposed of as hazardous chemical waste.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent and cleaning agent.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.
IV. Emergency Procedures
4.1. Spills:
-
Small Spills: In a fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
4.2. Exposures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
